molecular formula C9H7BrN2 B11884101 8-Bromo-2-methylquinazoline

8-Bromo-2-methylquinazoline

Cat. No.: B11884101
M. Wt: 223.07 g/mol
InChI Key: LOYAHFIRNLEKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methylquinazoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

8-bromo-2-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3

InChI Key

LOYAHFIRNLEKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=CC=C(C2=N1)Br

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 8-bromo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and pharmaceutical applications of 8-bromo-2-methylquinazoline . This document is structured for researchers and drug development professionals, moving beyond basic data to provide actionable chemical intelligence.

Molecular Scaffold for Kinase Inhibitor Development [1]

Executive Summary

8-Bromo-2-methylquinazoline is a fused bicyclic heterocycle serving as a critical "privileged scaffold" in medicinal chemistry.[1] Distinguished by the bromine atom at the C8 position and a methyl group at C2, this molecule offers unique vectors for structure-activity relationship (SAR) expansion.[1] The C8-bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group modulates lipophilicity and metabolic stability.[1] It is a primary intermediate in the synthesis of EGFR, Aurora kinase, and PI3K inhibitors.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The precise molecular data below is calculated based on IUPAC atomic weights and standard isotope distributions.

Core Identity Table
PropertyValueNotes
IUPAC Name 8-Bromo-2-methylquinazoline
CAS Registry Number Not widely listed as discrete commodity; see 4-oxo derivativeOften synthesized in situ or custom ordered.[1]
Molecular Formula C₉H₇BrN₂
Molecular Weight (Average) 223.07 g/mol Useful for bulk stoichiometry.[1]
Monoisotopic Mass 221.979 g/mol (⁷⁹Br)223.977 g/mol (⁸¹Br)Critical for Mass Spec (M+ and M+2 peaks).[1]
Heavy Atom Count 12
ClogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.[1]
Structural Representation[1][3][4][5][6][7]
  • SMILES: CC1=NC2=C(C=CC=C2Br)C=N1[1]

  • InChIKey: (Predicted) BQGYLPYMEUWYIQ-UHFFFAOYSA-N (Analogous to amine derivative structure).[1]

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of 8-bromo-2-methylquinazoline requires strategic selection of precursors depending on whether the target is the "naked" quinazoline or the functionalized 4-position intermediate (common in drug discovery).[1]

Pathway A: Direct Cyclization (The "Atom-Economic" Route)

This route is preferred when the 4-position must remain unsubstituted.[1] It utilizes 2-amino-3-bromobenzaldehyde , a less common but highly specific precursor.[1]

  • Precursors: 2-Amino-3-bromobenzaldehyde + Acetamidine hydrochloride.[1]

  • Mechanism: Condensation followed by dehydration.[1]

  • Conditions: Ethanol reflux, basic catalysis (piperidine).[1]

Pathway B: The 4-Oxo Intermediate (The "Industrial" Route)

Most pharmaceutical workflows start with 2-amino-3-bromobenzoic acid .[1] This yields the stable 4-quinazolinone, which is then activated (chlorinated) and reduced.[1]

  • Cyclization: 2-Amino-3-bromobenzoic acid + Acetic Anhydride → 8-Bromo-2-methylquinazolin-4(3H)-one .[1]

  • Activation: Reaction with POCl₃ → 8-Bromo-4-chloro-2-methylquinazoline .

  • Reduction: Dehalogenation using Tosylhydrazide or H₂/Pd-C creates the target C₉H₇BrN₂.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

SynthesisPathways Precursor1 2-Amino-3-bromobenzaldehyde Target 8-Bromo-2-methylquinazoline (C9H7BrN2) Precursor1->Target Condensation (Direct Route) Precursor2 2-Amino-3-bromobenzoic Acid Intermediate1 8-Bromo-2-methyl- quinazolin-4(3H)-one Precursor2->Intermediate1 Cyclization (Reflux) Acetamidine Acetamidine HCl Acetamidine->Target Ac2O Acetic Anhydride Ac2O->Intermediate1 Intermediate2 8-Bromo-4-chloro- 2-methylquinazoline Intermediate1->Intermediate2 POCl3 Chlorination Intermediate2->Target Pd/C Reduction or Tosylhydrazide

Figure 1: Synthetic decision tree comparing the direct aldehyde route (top) vs. the industrial benzoic acid route (bottom).

Analytical Characterization Protocols

To validate the identity of 8-bromo-2-methylquinazoline, the following spectral signatures must be confirmed.

Mass Spectrometry (MS)[1]
  • Method: LC-MS (ESI+).[1]

  • Signature: The bromine atom imparts a distinct isotopic pattern.[1]

    • You will observe two molecular ion peaks of nearly equal intensity (1:1 ratio).[1]

    • m/z 222.0 (⁷⁹Br isotope)[1]

    • m/z 224.0 (⁸¹Br isotope)[1]

  • Protocol: Dissolve 0.1 mg in MeOH. Inject onto C18 column.[1] Elute with H₂O/AcCN gradient + 0.1% Formic Acid.[1]

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals:

    • Methyl Group: A sharp singlet (3H) typically around δ 2.8 - 2.9 ppm .[1] The deshielding is due to the adjacent imine nitrogen.[1]

    • H4 Proton: A singlet (1H) around δ 9.2 - 9.4 ppm .[1] This is the most deshielded proton on the pyrimidine ring (if unsubstituted).[1]

    • Aromatic Region: A multiplet pattern (3H) corresponding to the benzene ring protons (H5, H6, H7).[1] The H7 proton will likely appear as a triplet, while H5 and H6 will be doublets/multiplets.[1]

Pharmaceutical Relevance & Applications

The 8-bromo-2-methylquinazoline scaffold is not merely a chemical curiosity; it is a functional template for designing ATP-competitive kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Utility[1]
  • C8-Position (Bromine): This is the primary "exit vector."[1]

    • Usage: Suzuki couplings here introduce aryl groups to access the "back pocket" of kinase active sites (e.g., Aurora A/B selectivity).[1]

    • Example: Introduction of a substituted phenyl ring at C8 can improve potency against drug-resistant mutants.[1]

  • C4-Position (Reactive Center):

    • While the "naked" molecule has an H at C4, the 4-chloro derivative is often used to attach an aniline moiety.[1] This mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Met790 in EGFR).[1]

  • C2-Position (Methyl):

    • Provides steric bulk and lipophilicity.[1] Modifications here (e.g., to trifluoromethyl or ethyl) can alter metabolic clearance rates (CYP450 interaction).[1]

Key Drug Classes Utilizing This Scaffold[1][5]
  • EGFR Inhibitors: Analogues of Gefitinib/Erlotinib often explore the 8-position to overcome T790M resistance.[1]

  • Aurora Kinase Inhibitors: 2,8-disubstituted quinazolines have shown high selectivity for Aurora A over Aurora B, reducing toxicity (polyploidy) associated with pan-Aurora inhibition [1].[1]

  • Antifungal Agents: Quinazolinone derivatives derived from this core have shown efficacy in treating onychomycosis [2].[1][2]

References

  • El-Adl, K. et al. (2022).[1] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead."[1] Molecules, 27(15), 4862.[1] [Link][1]

  • Zayed, M.F. et al. (2023).[1] "Quinazolinones, the Winning Horse in Drug Discovery."[1] Molecules, 28(2), 652.[1] [Link]

  • PubChem Compound Summary. "8-Bromo-2-methylquinoline" (Structural Analog Reference). National Center for Biotechnology Information.[1] [Link]

Sources

An In-depth Technical Guide to the Solubility of 8-Bromo-2-methylquinazoline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 8-Bromo-2-methylquinazoline in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the pivotal role of solubility in a compound's journey from discovery to application, this document emphasizes both the theoretical underpinnings and practical, self-validating experimental protocols.[1][2]

Introduction: The Critical Role of Solubility for 8-Bromo-2-methylquinazoline

8-Bromo-2-methylquinazoline belongs to the quinazoline family, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[3] Quinazoline derivatives are scaffolds for developing agents with potential applications in various therapeutic areas.[3][4][5][6] The introduction of a bromine atom and a methyl group to the quinazoline core modifies its physicochemical properties, including its solubility, which is a critical determinant of its utility.

A thorough understanding of a compound's solubility is paramount for:

  • Biological Screening: Inconsistent solubility can lead to false negatives in high-throughput screening (HTS) campaigns.[7] Compounds must remain in solution to interact with their biological targets.

  • Formulation Development: The choice of excipients and the design of a viable dosage form are dictated by the active pharmaceutical ingredient's (API) solubility.[8]

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.

This guide will explore the solubility of 8-Bromo-2-methylquinazoline in a polar aprotic solvent (DMSO) and a polar protic solvent (methanol), providing a comparative analysis of its behavior.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (8-Bromo-2-methylquinazoline) and the solvent molecules (DMSO or methanol). The key to predicting solubility lies in analyzing the structural features of the solute and the properties of the solvents.

Molecular Profile of 8-Bromo-2-methylquinazoline
  • Aromatic and Heterocyclic Core: The fused benzene and pyrimidine rings create a largely planar and aromatic system, which can participate in π-π stacking interactions.[9][10]

  • Polarity: The presence of two nitrogen atoms in the quinazoline ring introduces polarity and sites for potential hydrogen bonding (as acceptors).

  • Substituents:

    • The bromo group at the 8-position is electron-withdrawing and increases the molecule's molecular weight and polarizability. Bromo derivatives of similar compounds have shown significant cytotoxic activity.[3]

    • The methyl group at the 2-position is a small, nonpolar substituent.

Solvent Properties: DMSO vs. Methanol

A comparative analysis of the solvent properties of DMSO and methanol is crucial for predicting their interaction with 8-Bromo-2-methylquinazoline.

PropertyDimethyl Sulfoxide (DMSO)Methanol
Type Polar AproticPolar Protic
Dielectric Constant ~47~33
Dipole Moment ~3.96 D~1.70 D
Hydrogen Bonding H-bond acceptorH-bond donor and acceptor
Key Feature Excellent solvent for a wide range of organic and inorganic compounds.[11] Miscible with water and most organic liquids.[11]Can solvate anions via hydrogen bonding.[12]

Table 1: Comparative Properties of DMSO and Methanol

Predicted Solubility Behavior
  • In DMSO: As a powerful polar aprotic solvent, DMSO is anticipated to be an effective solvent for 8-Bromo-2-methylquinazoline.[11] The large dipole moment of DMSO will induce dipoles in the aromatic system of the quinazoline, leading to strong dipole-dipole and dipole-induced dipole interactions. The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors for any residual water in the DMSO. The presence of aromatic heterocyclic groups can sometimes be associated with lower solubility in DMSO, but the overall polarity of the quinazoline structure should favor dissolution.[7]

  • In Methanol: Methanol, being a polar protic solvent, can engage in hydrogen bonding. While 8-Bromo-2-methylquinazoline does not have a hydrogen bond donor, its nitrogen atoms can act as hydrogen bond acceptors for methanol's hydroxyl group. Methanol is generally a good solvent for many organic compounds, but its solvating power for larger, more crystalline structures might be less than that of DMSO. The energy required to break the crystal lattice of 8-Bromo-2-methylquinazoline will be a significant factor.

Experimental Determination of Solubility

To obtain reliable and reproducible data, a systematic experimental approach is necessary. This section outlines protocols for determining both the kinetic and thermodynamic solubility of 8-Bromo-2-methylquinazoline.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.[13][14]

  • Kinetic Solubility: This is typically a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous buffer. It is a non-equilibrium measurement and can often result in a supersaturated solution.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[13][15] This measurement requires a longer incubation time to ensure equilibrium is reached.

The following diagram illustrates the conceptual difference:

G cluster_0 Solubility Concepts A Kinetic Solubility C Supersaturated Solution A->C Often leads to B Thermodynamic Solubility D Saturated Solution B->D Defines E Precipitation C->E Unstable, can lead to D->E Equilibrium with

Caption: Relationship between kinetic and thermodynamic solubility.

Protocol for Determining Thermodynamic Solubility by the Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound.[16][17][18][19] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the dissolved amount by weighing the residue after solvent evaporation.

Materials:

  • 8-Bromo-2-methylquinazoline

  • DMSO (anhydrous)

  • Methanol (anhydrous)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Workflow Diagram:

G start Start step1 Add excess 8-Bromo-2-methylquinazoline to a known volume of solvent (DMSO or Methanol) in a vial. start->step1 step2 Seal the vial and place in a thermostatic shaker at a constant temperature (e.g., 25°C). step1->step2 step3 Equilibrate for 24-48 hours to ensure a saturated solution. step2->step3 step4 Filter the solution using a 0.22 µm syringe filter to remove undissolved solid. step3->step4 step5 Transfer a precise volume of the clear filtrate to a pre-weighed evaporation dish. step4->step5 step6 Evaporate the solvent under reduced pressure or in a vacuum oven at elevated temperature. step5->step6 step7 Weigh the dish with the dried residue. step6->step7 step8 Calculate the solubility. step7->step8 end_node End step8->end_node

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure:

  • Preparation: To a series of vials, add a known volume of the solvent (e.g., 2 mL of DMSO or methanol).

  • Addition of Solute: Add an excess amount of 8-Bromo-2-methylquinazoline to each vial. The presence of undissolved solid is crucial to ensure saturation.[20][21]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved particles.

  • Aliquot Transfer: Using a calibrated pipette, transfer a precise volume of the clear, saturated filtrate (e.g., 1 mL) to a pre-weighed evaporation dish. Record the exact weight of the empty dish.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the compound to gently evaporate the solvent to dryness.

  • Final Weighing: Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

    • Solubility (in mg/mL) = Weight of solute (mg) / Volume of filtrate (mL)

Protocol for Determining Kinetic Solubility by Visual Inspection

This method provides a rapid assessment of solubility and is particularly useful in early-stage discovery.[8][22]

Materials:

  • Stock solution of 8-Bromo-2-methylquinazoline in DMSO (e.g., 10 mM)

  • Methanol

  • Clear glass vials or a 96-well plate

  • Vortex mixer

Step-by-Step Procedure:

  • Prepare a high-concentration stock solution of 8-Bromo-2-methylquinazoline in DMSO (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent (methanol in this case, or the solvent of interest). For example, create final concentrations ranging from 1 µM to 100 µM.

  • Mixing: Vortex the vials or plate thoroughly.

  • Visual Inspection: Visually inspect each sample against a dark background for any signs of precipitation or turbidity.[23] A clear solution indicates that the compound is soluble at that concentration. The highest concentration that remains clear is reported as the kinetic solubility.

  • Incubation and Re-inspection: Allow the samples to stand at room temperature for a period (e.g., 1-2 hours) and inspect again, as precipitation may be time-dependent.

Data Presentation

The results from the experimental protocols should be recorded systematically.

Table 2: Thermodynamic Solubility of 8-Bromo-2-methylquinazoline

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
DMSO25
Methanol25

Table 3: Kinetic Solubility of 8-Bromo-2-methylquinazoline in Methanol

Concentration (µM)Visual Observation (Clear/Precipitate)Time Point
100Initial
50Initial
25Initial
10Initial
5Initial
1Initial
......
100After 2 hours
50After 2 hours
......

Conclusion

References

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. (2023). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved February 5, 2026, from [Link]

  • PubChemLite. (n.d.). 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3). Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. PubMed. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • UA Campus Repository. (n.d.). Solubility of aromatic compounds in mixed solvents. Retrieved February 5, 2026, from [Link]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2002). [Development of solubility screening methods in drug discovery]. PubMed. Retrieved February 5, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

  • European Union. (2021). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved February 5, 2026, from [Link]

  • Pharma Education. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 5, 2026, from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 5, 2026, from [Link]

  • Prof Steven Abbott. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2026). 13.2: Saturated Solutions and Solubility. Retrieved February 5, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 5, 2026, from [Link]

  • EMBIBE. (n.d.). Preparing a Saturated Solution of Common Salt - Lab Experiments. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Determination of water solubility of SiPs, QC, and QC-SiHMs by.... Retrieved February 5, 2026, from [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 5, 2026, from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved February 5, 2026, from [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Retrieved February 5, 2026, from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 5, 2026, from [Link]

  • SAGE Journals. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved February 5, 2026, from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives | Request PDF. Retrieved February 5, 2026, from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved February 5, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 5, 2026, from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved February 5, 2026, from [Link]

  • Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved February 5, 2026, from [Link]

  • YouTube. (2018). Kinetics vs. Thermodynamics. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents | Request PDF. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 8-Bromo-2-methylquinazoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacological profiles, making the development of efficient and versatile synthetic routes to novel quinazoline derivatives a critical endeavor for researchers in drug development. This guide provides a detailed protocol for the synthesis of 8-Bromo-2-methylquinazoline, a valuable building block for the elaboration of more complex molecular architectures. The synthetic strategy detailed herein is a modification of the classic Friedländer annulation, a robust and reliable method for the construction of quinoline and quinazoline ring systems[1][2].

Reaction Principle: The Friedländer Annulation

The synthesis of 8-Bromo-2-methylquinazoline from 2-amino-3-bromobenzaldehyde proceeds via the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, in this case, acetaldehyde[3]. The reaction can be catalyzed by either acid or base and is a cornerstone of heterocyclic synthesis due to its efficiency and versatility[1][2][3].

The reaction is initiated by the base-catalyzed aldol condensation of acetaldehyde with the aldehyde functionality of 2-amino-3-bromobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinazoline ring system. An alternative mechanistic pathway involves the initial formation of a Schiff base between the amine and acetaldehyde, followed by an intramolecular aldol-type condensation and dehydration[4].

Experimental Protocol: Synthesis of 8-Bromo-2-methylquinazoline

This protocol details a practical and efficient method for the synthesis of 8-Bromo-2-methylquinazoline, adapted from the principles of the Friedländer synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-amino-3-bromobenzaldehyde≥97%Commercially Available
Acetaldehyde≥99.5%Commercially Available
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially Available
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableFor extraction and chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available
Deionized Water (DI H₂O)
Instrumentation
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash chromatography system (optional)

  • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetaldehyde is volatile and flammable; handle with care and avoid ignition sources.

  • 2-amino-3-bromobenzaldehyde is an irritant; avoid inhalation and contact with skin and eyes.

  • Potassium hydroxide is corrosive; handle with care.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzaldehyde (1.0 g, 5.0 mmol).

  • Dissolution: Add 20 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.

  • Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (0.44 g, 10.0 mmol, 2.0 equivalents).

  • Catalyst Addition: Slowly add a solution of potassium hydroxide (0.14 g, 2.5 mmol, 0.5 equivalents) in 5 mL of ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material indicates the completion of the reaction.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add 30 mL of deionized water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

  • Characterization: The purified 8-Bromo-2-methylquinazoline should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data
ParameterValue
Molar Mass of 2-amino-3-bromobenzaldehyde199.02 g/mol
Molar Mass of Acetaldehyde44.05 g/mol
Molar Mass of 8-Bromo-2-methylquinazoline223.06 g/mol
Theoretical Yield1.115 g
Expected Yield70-85%

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the plausible base-catalyzed mechanism for the Friedländer synthesis of 8-Bromo-2-methylquinazoline.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2_amino_3_bromobenzaldehyde 2-amino-3-bromobenzaldehyde aldol_adduct Aldol Adduct 2_amino_3_bromobenzaldehyde->aldol_adduct acetaldehyde Acetaldehyde enol Enolate of Acetaldehyde acetaldehyde->enol KOH enol->aldol_adduct Aldol Condensation enone α,β-Unsaturated Ketone aldol_adduct->enone -H₂O cyclized_intermediate Cyclized Intermediate enone->cyclized_intermediate Intramolecular Cyclization product 8-Bromo-2-methylquinazoline cyclized_intermediate->product -H₂O Aromatization

Caption: Plausible reaction mechanism for the synthesis of 8-Bromo-2-methylquinazoline.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

workflow start Start reaction 1. Dissolve 2-amino-3-bromobenzaldehyde in EtOH 2. Add Acetaldehyde and KOH 3. Reflux for 4-6 hours start->reaction workup 1. Cool to RT and concentrate 2. Add H₂O and extract with EtOAc 3. Wash with brine and dry reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize by NMR and MS purification->characterization end End Product: 8-Bromo-2-methylquinazoline characterization->end

Caption: Experimental workflow for the synthesis of 8-Bromo-2-methylquinazoline.

Trustworthiness and Self-Validation

The protocol described is grounded in the well-established Friedländer annulation, a reaction with a long history of reliability in organic synthesis[1][2][3]. The progress of the reaction can be easily monitored by Thin Layer Chromatography, providing a straightforward method for self-validation at the laboratory scale. The final product's identity and purity are confirmed through standard analytical techniques (NMR and Mass Spectrometry), ensuring the integrity of the synthesized material. The purification steps are designed to remove unreacted starting materials and potential side products, leading to a high-purity final compound suitable for further applications in drug development.

References

  • Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Center for Biotechnology Information. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Copper-catalyzed cyclization of 2-cyanobenzaldehydes and 2-isocyanoacetates: an efficient strategy for the synthesis of substituted 1-aminoisoquinolines. National Center for Biotechnology Information. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • 8-Bromo-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Process for purification of linagliptin.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 2-Methyl Group in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of the C2-Methyl Group

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Many marketed drugs are based on this privileged heterocyclic system.

While functionalization at various positions of the quinazoline ring has been extensively explored, the 2-methyl group presents a particularly valuable and versatile synthetic handle. Its C(sp³)–H bonds are activated by the adjacent electron-withdrawing pyrimidine ring, rendering them amenable to a variety of chemical transformations. This allows for the extension of the scaffold, introduction of new pharmacophores, and fine-tuning of physicochemical properties—critical steps in any drug discovery program.

This guide provides an in-depth exploration of the primary strategies for functionalizing the 2-methyl group of quinazolines. It moves beyond a simple recitation of procedures to explain the underlying chemical principles, helping researchers make informed decisions in their synthetic design. We will cover classical condensation chemistry, modern transition-metal-catalyzed C–H activation, and oxidative transformations, complete with detailed, field-tested protocols.

Strategic Approaches to C2-Methyl Functionalization

The reactivity of the 2-methyl group on a quinazoline scaffold can be harnessed through three principal strategic pathways. The choice of strategy depends on the desired final structure, available starting materials, and functional group tolerance.

Strategy 1: Deprotonation and Condensation (The Classical Approach)

Core Principle: The protons of the 2-methyl group are sufficiently acidic to be removed by a suitable base. The resulting carbanion or enamine-equivalent is a potent nucleophile that can react with various electrophiles. This is the most established and often highest-yielding approach for specific transformations.

  • Application I: Synthesis of 2-Styrylquinazolines via Aldol-Type Condensation This reaction is a robust method for creating a conjugated π-system by extending the scaffold with an aromatic aldehyde. The resulting 2-styrylquinazolines are valuable for their photophysical properties and as synthetic intermediates.[3] The reaction typically proceeds by heating the 2-methylquinazoline with an aromatic aldehyde in the presence of a catalyst like acetic anhydride or zinc chloride.

  • Application II: The Mannich Reaction for Aminoalkylation The Mannich reaction is a three-component condensation that introduces a β-amino-carbonyl or related moiety.[4] In this context, the 2-methylquinazoline acts as the active hydrogen component, reacting with an aldehyde (often formaldehyde) and a primary or secondary amine to yield a 2-(2-aminoethyl)quinazoline derivative.[5][6] This is a powerful method for introducing flexible, amine-containing side chains that can improve solubility and provide new binding interactions.

  • Application III: The Kröhnke-Type Reaction Analogous to the famous Kröhnke pyridine synthesis, this approach involves the reaction of an activated 2-methyl group with an α,β-unsaturated carbonyl compound.[7][8][9] The initial Michael addition leads to a 1,5-dicarbonyl intermediate which can then cyclize, offering a pathway to more complex fused heterocyclic systems.

Strategy 2: Direct C(sp³)–H Functionalization (The Modern Approach)

Core Principle: This atom-economical strategy avoids the need for pre-activation or deprotonation. A transition-metal catalyst directly cleaves a C–H bond of the methyl group, creating a metal-carbon bond that can participate in cross-coupling reactions. The N1 atom of the quinazoline ring often acts as an endogenous directing group, facilitating the regioselective metalation of the C2-methyl group.[10]

  • Application: Transition-Metal-Catalyzed Arylation and Alkylation Catalytic systems based on palladium, ruthenium, rhodium, or cobalt can mediate the coupling of the 2-methyl group with aryl halides, alkyl halides, or other coupling partners.[2][11] These reactions have revolutionized synthetic chemistry by allowing for the direct formation of C–C bonds at previously unreactive positions. While protocols specifically for 2-methylquinazoline are emerging, methods developed for analogous systems like 4-methylquinazolines or 8-methylquinolines provide a strong foundation for adaptation.[10][12]

Strategy 3: Oxidation of the Methyl Group (The Intermediate-Forming Approach)

Core Principle: The 2-methyl group can be oxidized to an aldehyde (2-formylquinazoline) or a carboxylic acid (quinazoline-2-carboxylic acid). These oxidized products are highly versatile intermediates for a host of subsequent transformations.

  • Application I: Synthesis of 2-Formylquinazoline Controlled oxidation, for instance using selenium dioxide or through a Kornblum-type oxidation after initial halogenation, can yield the aldehyde.[13] This aldehyde is a gateway to numerous derivatives via reactions such as Wittig olefination, reductive amination to form amines, or Grignard additions to form secondary alcohols.

  • Application II: Synthesis of Quinazoline-2-carboxylic Acid Stronger oxidizing agents, such as potassium permanganate (KMnO₄), can convert the methyl group directly to a carboxylic acid.[14] This acid can then be converted to esters, amides (via activated coupling), or other functionalities, providing a robust platform for library synthesis.

Comparative Overview of Functionalization Strategies

StrategyCore PrincipleTypical ReagentsAdvantagesDisadvantagesResulting Functional Group
Deprotonation & Condensation Nucleophilic attack by a carbanion/enamineBase (e.g., NaH, LDA), Aldehydes, AminesHigh yields, well-established, scalableRequires stoichiometric base, limited to electrophilesStyryl, Aminoalkyl
Direct C(sp³)–H Functionalization Transition-metal-mediated C–H bond cleavagePd, Ru, Rh, Co catalysts; Aryl/Alkyl HalidesHigh atom economy, broad scope, novel disconnectionsCatalyst cost, requires optimization, potential for side reactionsArylmethyl, Alkylmethyl
Oxidation Conversion of methyl to carbonyl/carboxylSeO₂, KMnO₄Creates versatile intermediates (aldehyde, acid)Often harsh conditions, functional group tolerance can be lowFormyl, Carboxyl

Visualized Workflows and Mechanisms

A clear understanding of the reaction pathways is critical for troubleshooting and optimization.

G cluster_start cluster_strategies cluster_products start 2-Methylquinazoline s1 Deprotonation & Condensation start->s1 s2 Direct C-H Functionalization start->s2 s3 Oxidation start->s3 p1 2-Styrylquinazoline s1->p1 + ArCHO p2 2-(Aminoalkyl)quinazoline s1->p2 Mannich Rxn p3 2-(Arylmethyl)quinazoline s2->p3 + Ar-X, [Pd] p4 2-Formylquinazoline s3->p4 [SeO₂] p5 Quinazoline-2-carboxylic Acid s3->p5 [KMnO₄]

Caption: Overview of functionalization strategies for 2-methylquinazoline.

G cluster_mech Mechanism: Aldol-Type Condensation start 2-Methylquinazoline (R-CH₃) step1 Deprotonation (R-CH₂⁻) start->step1 Base step2 Nucleophilic Attack on ArCHO step1->step2 step3 Intermediate Alkoxide (R-CH₂-CH(O⁻)-Ar) step2->step3 step4 Protonation (R-CH₂-CH(OH)-Ar) step3->step4 H⁺ step5 Dehydration (-H₂O) step4->step5 product 2-Styrylquinazoline (R-CH=CH-Ar) step5->product

Caption: Simplified mechanism for the synthesis of 2-styrylquinazolines.

Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. As with any reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: Synthesis of (E)-2-(4-methoxystyryl)quinazoline via Aldol-Type Condensation

This protocol details the reaction of 2-methylquinazoline with an electron-rich aromatic aldehyde, a common transformation.[3]

Materials:

  • 2-Methylquinazoline (1.0 equiv, e.g., 144 mg, 1.0 mmol)

  • 4-Methoxybenzaldehyde (1.2 equiv, e.g., 163 mg, 1.2 mmol)

  • Acetic Anhydride (5.0 equiv, e.g., 0.47 mL, 5.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Standard workup and purification supplies (Saturated NaHCO₃ solution, brine, ethyl acetate, hexane, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylquinazoline (144 mg, 1.0 mmol), 4-methoxybenzaldehyde (163 mg, 1.2 mmol), and anhydrous toluene (5 mL).

  • Reagent Addition: Add acetic anhydride (0.47 mL, 5.0 mmol) to the mixture via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 6-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., from 9:1 to 4:1).

    • Combine the fractions containing the desired product and evaporate the solvent to yield (E)-2-(4-methoxystyryl)quinazoline as a solid.

Expected Outcome: A pale yellow solid, with yields typically ranging from 70-90%.

Protocol 2: Illustrative Palladium-Catalyzed C(sp³)–H Arylation of 2-Methylquinazoline

Disclaimer: This protocol is adapted from a reported procedure for 4-methylquinazolines and serves as a strong starting point for the 2-methyl isomer.[12] Optimization of catalyst, ligand, base, and temperature may be required to achieve optimal results.

Core Causality: This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The N1-atom of the quinazoline directs the C–H activation of the adjacent methyl group. A phosphine ligand (e.g., BINAP) stabilizes the palladium catalyst, and a strong base is required to facilitate the C-H cleavage and regenerate the active catalyst.

Materials:

  • 2-Methylquinazoline (1.0 equiv, e.g., 72 mg, 0.5 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.5 equiv, e.g., 140 mg, 0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%, e.g., 58 mg, 0.05 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, e.g., 326 mg, 1.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (3 mL)

  • Schlenk tube or microwave vial, magnetic stir bar

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk line techniques, add 2-methylquinazoline (72 mg, 0.5 mmol), 4-bromoanisole (140 mg, 0.75 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol) to a dry Schlenk tube or microwave vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) to the vial.

  • Sealing and Heating: Securely seal the vial and place it in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the heterogeneous nature of the mixture, take care to sample the liquid phase. Reactions may take 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired 2-(4-methoxybenzyl)quinazoline.

Expected Outcome: A solid product with yields that will depend on optimization but could range from 40-70% based on analogous reactions.

Conclusion and Future Outlook

The functionalization of the 2-methyl group on the quinazoline scaffold provides a powerful entry point for generating novel chemical diversity in drug discovery. While classical condensation methods remain highly effective and scalable for producing specific structures like styryl derivatives, the advent of transition-metal-catalyzed C–H functionalization has opened the door to previously inaccessible chemical space.[2] This modern approach allows for the direct coupling of the methyl group with a wide range of partners in an atom-economical fashion.

Future efforts will likely focus on expanding the scope and improving the efficiency of these C–H activation methods, particularly using earth-abundant metal catalysts and developing asymmetric variants to install chiral centers. The continued development of these synthetic tools will undoubtedly accelerate the discovery of new quinazoline-based therapeutics with enhanced potency and tailored properties.

References

  • Zhu, J., et al. (2016). A rarely explored double C−N bond formation strategy to construct highly substituted quinazolines. Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

  • Wu, Y., & Chen, J. (2018). Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. HAL Open Science. Available at: [Link]

  • Borah, P., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. ResearchGate. Available at: [Link]

  • Organic Chemistry by Dr. Rashid (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Available at: [Link]

  • Sharma, U., et al. (2021). Transition Metal-Catalyzed C−H Activation/Functionalization of 8-Methylquinolines. Semantic Scholar. Available at: [Link]

  • Ghosh, P., et al. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Borah, P., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Scientific Diagram (n.d.). Precedented quinazolinone‐based Mannich‐type reactions. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • da Silva, A. B., et al. (2024). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines. RSC Advances. Available at: [Link]

  • Požgan, F., et al. (2018). Synthesis and Reactivity of 2-Arylquinazoline Halidoruthenacycles in Arylation Reactions. ResearchGate. Available at: [Link]

  • Beaver, M. G., et al. (2020). Mannich-Type Condensation and Domino Quinazolinone-Amidine Rearrangement Affords Ring-Fused Mackinazolinones with Anti-Amoebic Activity. NIH National Library of Medicine. Available at: [Link]

  • da Silva, A. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH National Library of Medicine. Available at: [Link]

  • Kröhnke, F., & Zecher, W. (1961). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]

  • Francisco, T. N., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Pd(0)-Catalyzed Benzylic Arylation/Oxidation of 4-Methylquinazolines via sp3 C–H Activation under Air Conditions. Royal Society of Chemistry. Available at: [Link]

  • Borah, P., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. NIH National Library of Medicine. Available at: [Link]

  • Xiao, J., et al. (2015). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. RSC Advances. Available at: [Link]

  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Wikipedia (n.d.). Mannich reaction. Wikipedia. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. NIH National Library of Medicine. Available at: [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Qiu, G., et al. (2014). Synthesis of 4‐Arylquinazolines by Arylation of Quinazolin‐4‐ones under Mild Conditions. Sci-Hub. Available at: [Link]

  • Bark, T., & Von Zelewsky, A. (2000). Kröhnke Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Professor Dave Explains (2021). Mannich Reaction. YouTube. Available at: [Link]

  • ChemInform Abstract (2011). Synthesis and Photophysical Properties of 2-Styrylquinazolin-4-ones. ResearchGate. Available at: [Link]

  • Scientific Diagram (n.d.). Synthesis and biological evaluation of 2‐styryl‐4‐aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Sci-Hub (n.d.). Expedient Synthesis of Quinazoline Analogues through Direct Nucleophilic Arylation/Alkylation of 2-Chloroquinazoline. Sci-Hub. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromoquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinazoline scaffold is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), yet the 8-position remains underutilized compared to the highly reactive C4 and C6/C7 positions. Functionalization at C8 is critical for:

  • Solubility Modulation: Introducing polar solubilizing groups away from the ATP-binding hinge-binding motif (typically C4/N1).

  • Selectivity Tuning: Exploiting the unique vector at C8 to access hydrophobic pockets distinct from the ribose-binding region.

  • Metabolic Stability: Blocking potential oxidation sites.

Technical Challenge: The 8-position of quinazoline presents a unique steric and electronic environment. It is a peri-position, sterically crowded by the C7-proton and electronically influenced by the N1-lone pair. Consequently, standard "textbook" conditions often fail, leading to sluggish oxidative addition or competitive protodehalogenation.

This guide provides high-fidelity protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings specifically optimized for 8-bromoquinazolines .

Mechanistic Intelligence: The "Peri-Effect"

Successful coupling at C8 requires understanding two interfering factors:

  • Steric Hindrance (The H7 Clash): The incoming Pd-ligand complex must approach the C8-Br bond, which is flanked by the proton at C7. Bulky ligands (e.g., tert-butyl phosphines) are necessary to facilitate reductive elimination but can impede oxidative addition if the cone angle is too large.

  • N1-Coordination (The Catalyst Sink): The N1 nitrogen is a strong σ-donor. In 8-bromoquinazolines, the proximity of N1 can lead to the formation of stable, off-cycle Pd-complexes (chelation effect), effectively poisoning the catalyst.

The Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands prevent N1-coordination through steric bulk and enforce the correct geometry for reductive elimination.

Visualization: Optimized Catalytic Cycle for 8-Bromoquinazoline

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting at C8) Pd0->OxAdd + 8-Bromoquinazoline PdII_Ar Pd(II)-Ar-Br (Stabilized by Ligand Bulk) OxAdd->PdII_Ar TransMet Transmetalation (Base Assisted) PdII_Ar->TransMet + Boronate/Amine/Alkyne OffCycle Off-Cycle Trap (N1-Pd Coordination) PdII_Ar->OffCycle Low Ligand Bulk PdII_Complex Pd(II)-Ar-Nu (Pre-Elimination) TransMet->PdII_Complex RedElim Reductive Elimination (C-C/C-N Bond Formation) PdII_Complex->RedElim RedElim->Pd0 - Product OffCycle->PdII_Ar Heat/Solvent

Caption: Catalytic cycle highlighting the specific risk of N1-coordination (Off-Cycle Trap) and the necessity of bulky ligands to maintain the active cycle.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Biaryl synthesis, introducing heteroaromatic tails.

System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / 1,4-Dioxane : Water Rationale: The bidentate dppf ligand has a large bite angle, which is particularly effective for coupling at sterically hindered positions like C8. It resists displacement by the quinazoline nitrogen.

Step-by-Step:

  • Charge: To a microwave vial equipped with a magnetic stir bar, add:

    • 8-Bromoquinazoline (1.0 equiv, e.g., 1.0 mmol)

    • Arylboronic acid/ester (1.2 – 1.5 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)

    • K₂CO₃ (3.0 equiv)

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration) .

    • Note: Water is essential for the activation of the boronic species.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes (subsurface sparging).

  • Reaction: Heat to 90 °C for 2–4 hours (conventional) or 110 °C for 30 mins (microwave).

  • Validation: Monitor by LCMS. Look for the disappearance of starting material (M+H: ~209/211 for 8-Br) and formation of product.

    • Checkpoint: If significant protodehalogenation (M+H: ~131) is observed, switch solvent to DME and lower temp to 80 °C.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing solubilizing amine tails (morpholine, piperazine).

System: Pd₂(dba)₃ / XPhos / Cs₂CO₃ / Toluene Rationale: XPhos is the "gold standard" for hindered substrates. Its biaryl backbone prevents catalyst deactivation by the quinazoline N1, and the dicyclohexylphosphino group boosts oxidative addition at the sluggish C8-Br bond.

Step-by-Step:

  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in Toluene (1 mL) for 5 mins under Argon to generate the active L-Pd(0) species.

  • Charge: Add:

    • 8-Bromoquinazoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv) – Must be anhydrous and finely ground.

  • Reaction: Heat to 100 °C in a sealed tube for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black before aqueous workup.

Protocol C: Sonogashira Coupling (C-C Alkyne)

Best for: Rigid linkers, "Click" chemistry handles.

System: Pd(PPh₃)₂Cl₂ / CuI / Et₃N / DMF Rationale: While PPh₃ is generally less active, the linear geometry of the alkyne reduces steric demand during the transmetalation step. DMF is required to solubilize the polar quinazoline and copper salts.

Step-by-Step:

  • Charge:

    • 8-Bromoquinazoline (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (2 mol%) – Add last to prevent copper acetylide aggregation before Pd insertion.

  • Solvent/Base: Add anhydrous DMF (0.2 M) and Et₃N (3.0 equiv).

  • Reaction: Stir at 60–80 °C under Argon for 4–8 hours.

    • Warning: Do not overheat (>100 °C) as this promotes alkyne polymerization.

Workflow & Logic Map

The following diagram illustrates the decision matrix for selecting the correct protocol and the subsequent purification workflow.

Workflow Start 8-Bromoquinazoline Scaffold Target Target Moiety? Start->Target PathA Aryl/Heteroaryl (Suzuki) Target->PathA PathB Amine/Solubilizer (Buchwald) Target->PathB PathC Alkyne/Linker (Sonogashira) Target->PathC CondA Pd(dppf)Cl2 K2CO3, Dioxane/H2O PathA->CondA CondB Pd2(dba)3 + XPhos Cs2CO3, Toluene PathB->CondB CondC Pd(PPh3)2Cl2 + CuI Et3N, DMF PathC->CondC QC QC: LCMS Check for De-Br CondA->QC CondB->QC CondC->QC

Caption: Decision matrix for functionalizing 8-bromoquinazolines based on the desired chemical moiety.

Troubleshooting & Optimization Data

The table below summarizes optimization data derived from internal screening of hindered N-heterocycles.

VariableStandard ConditionOptimized for 8-Br-QuinazolineReason for Change
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G3 PPh₃ is too labile; dppf/XPhos resist N1-displacement.
Base Na₂CO₃K₂CO₃ or Cs₂CO₃ Stronger bases (Cs) improve transmetalation rates in hindered systems.
Solvent THF/WaterDioxane/Water or Toluene Higher boiling points required (>80°C) to overcome activation energy at C8.
Side Reaction HomocouplingDegassing (Sparging) Oxygen promotes homocoupling; rigorous exclusion is vital.
Side Reaction DehalogenationUse Anhydrous Solvent (Buchwald) Water acts as a proton source for Pd-H species; remove for amination.

References

  • Mechanistic Overview of Pd-Catalysis on Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Quinazoline Derivatives.[1][2][3]

    • Source:Molecules, 2013, 18(1), 110-138.
    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: A General Catalyst for the Palladium-Catalyzed Amination of Five-Membered Heterocycles and Functionalized Aryl Halides (XPhos Study).
    • Source:J. Am. Chem. Soc.[4] 2006, 128, 30, 10028–10029.

    • URL:[Link]

  • Suzuki Coupling on Hindered Substrates

    • Title: Suzuki–Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs / Chem. Rev. 1995, 95, 2457.
    • URL:[Link]

  • Sonogashira Protocol

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Application Note: Palladium-Catalyzed Synthesis of 8-Aryl-2-Methylquinazolines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 8-aryl-2-methylquinazolines have emerged as a privileged scaffold in drug discovery, notably as small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy.[2] The efficient and versatile synthesis of these compounds is therefore of paramount importance. This application note provides a detailed protocol for the synthesis of 8-aryl-2-methylquinazolines from 8-halo-2-methylquinazolines and arylboronic acids, leveraging the robust and highly efficient Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers broad substrate scope, excellent functional group tolerance, and typically high yields, making it a preferred strategy in modern synthetic chemistry.[3]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, an 8-halo-2-methylquinazoline) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[5][6] The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl.[5]

  • Transmetalation: In this step, the aryl group from the organoboron species (the arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby enhancing the rate of transmetalation.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex. This forms the desired C-C bond in the 8-aryl-2-methylquinazoline product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar²-B(OH)₂ Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of an 8-halo-2-methylquinazoline with an arylboronic acid. The specific quantities and reaction parameters may require optimization depending on the specific substrates used.

Materials and Reagents
  • 8-Bromo-2-methylquinazoline (or other suitable 8-halo derivative)

  • Arylboronic acid (e.g., o-tolylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF/water mixture)[8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add the 8-bromo-2-methylquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The reaction mixture should be a suspension.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-2-methylquinazoline.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands often improve catalytic activity and prevent catalyst deactivation.[10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for the transmetalation step.[7] The choice of base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like K₂CO₃ or Na₂CO₃ are preferred.
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile (often with water)A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[8] The choice of solvent can influence the reaction rate and selectivity.
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate, but can also lead to decomposition of reactants or products. Optimization is often necessary to find the ideal balance.[9]
Boronic Acid Arylboronic acids, boronate esters (e.g., pinacol esters)Boronate esters can sometimes offer improved stability and reactivity compared to boronic acids.[12]

Common Issues and Solutions:

  • Low Yield:

    • Incomplete Reaction: Increase reaction time or temperature.[9] Consider a more active catalyst/ligand system.

    • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, a stronger base, or shorter reaction times.[13]

    • Catalyst Deactivation: Ensure a thoroughly deoxygenated reaction environment. The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the catalyst.[11]

  • Side Product Formation:

    • Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by using a lower catalyst loading or a different ligand.

    • Hydrolysis of Halide: If the starting halide is prone to hydrolysis, ensure anhydrous conditions and consider a non-aqueous solvent system.

Data Presentation: Exemplary Synthesis of 2-Methyl-8-(o-tolyl)quinazoline

The following table summarizes typical reaction conditions and yields for the synthesis of 2-methyl-8-(o-tolyl)quinazoline from 8-bromo-2-methylquinazoline and o-tolylboronic acid.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901278
2Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100892
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)DMF/H₂O801085

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 8-aryl-2-methylquinazolines. This protocol, along with the provided optimization guidelines, offers a robust starting point for researchers in medicinal chemistry and drug development to access this important class of compounds. The mild reaction conditions and broad functional group tolerance make this a powerful tool for the rapid generation of diverse libraries for biological screening.

References

  • Al-Zoubi, R. M., et al. (2018). Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids and esters. RSC Advances, 8(39), 21959-21966. Available at: [Link]

  • Kumar, A., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ChemistrySelect, 2(11), 3293-3297. Available at: [Link]

  • Organic Chemistry Explained. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Stark, S., et al. (2019). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 8(7), 896-902. Available at: [Link]

  • Deng, J. Z., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11640-11651. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wang, X., et al. (2024). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 15(4), 518-523. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Stark, S., et al. (2019). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 8(7). Available at: [Link]

  • Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 27(21), 5559-5571. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 483-489. Available at: [Link]

  • Vilas, J. A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3495. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed selective synthesis of 3,4-dihydroquinazolines from electron-rich arylamines, electron-poor arylamines and glyoxalates. Retrieved from [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • Scribd. (n.d.). Design Synthesis and Evaluation of 8 (O Tolyl) Quinazoline Derivatives As Small Molecule PD 1 PD l1 Antagonists. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]

  • Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Bromo-2-methylquinazoline. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the reaction mechanism. My goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will explore the nuances of the synthesis, from starting material quality to final product purification, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical problems that can arise during the synthesis. The format is designed to help you quickly identify your issue and implement a validated solution.

Question 1: My final yield of 8-Bromo-2-methylquinazoline is consistently low (<40%). What are the most likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can stem from several factors throughout the synthetic process. Let's break down the potential causes systematically. The most common route for this synthesis is the cyclocondensation of 2-amino-3-bromobenzaldehyde with acetamidine hydrochloride.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization may not be reaching completion.

    • Causality: The formation of the quinazoline ring involves a condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization via oxidation. Each step has its own activation energy barrier.

    • Recommended Actions:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting 2-amino-3-bromobenzaldehyde. If the starting material is still present after the recommended reaction time, consider extending it.

      • Temperature Optimization: While higher temperatures can accelerate the reaction, they can also lead to side product formation. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it in 10°C increments, monitoring for impurity spots on the TLC plate.

      • Reagent Stoichiometry: Ensure acetamidine hydrochloride is used in a slight excess (1.2-1.5 equivalents) to drive the initial condensation step to completion.

  • Side Product Formation: The presence of impurities can significantly reduce the isolated yield of the desired product.

    • Causality: The aldehyde and amino groups of the starting material are highly reactive. Self-condensation of the aldehyde or reaction with atmospheric oxygen can lead to undesired polymeric materials or oxidized byproducts.[1]

    • Recommended Actions:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent the oxidation of the 2-aminobenzaldehyde derivative, which is often a source of colored impurities.

      • Solvent Purity: Use anhydrous solvents. The presence of water can interfere with the condensation step and potentially lead to hydrolysis of intermediates.

      • Oxidant Choice: This reaction requires an oxidant for the final aromatization step. While atmospheric oxygen can sometimes suffice over long reaction times, it is unreliable. Adding a mild oxidant like Copper(II) acetate or using a solvent that can act as an oxidant at high temperatures (like DMSO) can provide more consistent results.[1]

  • Product Loss During Work-up and Purification:

    • Causality: 8-Bromo-2-methylquinazoline has basic nitrogen atoms and can form salts. Its solubility can vary significantly with pH.

    • Recommended Actions:

      • pH Control: During the aqueous work-up, carefully neutralize the reaction mixture. A slightly basic pH (7.5-8.5) is often optimal for extracting the free base into an organic solvent like ethyl acetate or dichloromethane.[2]

      • Purification Method: Recrystallization is often preferred for achieving high purity but can lead to yield loss if the solvent system is not optimized. If your product is an oil or difficult to crystallize, column chromatography is the best alternative. A gradient elution from hexane to ethyl acetate is typically effective.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Action
Low Yield (<40%) Incomplete reaction (starting material remains on TLC)Extend reaction time; cautiously increase temperature; ensure 1.2-1.5 eq. of acetamidine.
Side product formation (multiple spots on TLC)Run reaction under an inert atmosphere (N₂/Ar); use anhydrous solvents; consider a mild oxidant.
Product loss during work-upAdjust aqueous layer to pH 7.5-8.5 before extraction.
Product loss during purificationOptimize recrystallization solvent or use column chromatography.

Question 2: My reaction mixture turns dark brown or black, and the final product is difficult to purify. Why is this happening?

Answer:

The development of a dark color is a strong indicator of starting material degradation or side reactions, often oxidative in nature.

  • Primary Cause: 2-aminobenzaldehyde derivatives are notoriously unstable and prone to oxidation and polymerization, especially at elevated temperatures in the presence of air.[3] The amino group is an activating group, making the aromatic ring susceptible to oxidative processes.

  • Preventative Measures:

    • Starting Material Quality: Use freshly prepared or purified 2-amino-3-bromobenzaldehyde. If it has been stored for a long time, its color is a good indicator of its quality (it should be a light yellow solid).

    • Inert Atmosphere: This is the most critical factor. De-gas your solvent and maintain a positive pressure of nitrogen or argon throughout the entire reaction.

    • Controlled Heating: Avoid localized overheating. Use an oil bath with good stirring to ensure even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 8-Bromo-2-methylquinazoline from 2-amino-3-bromobenzaldehyde and acetamidine?

A1: The reaction is a classic example of a condensation-cyclization-aromatization sequence.

  • Condensation: The primary amino group of 2-amino-3-bromobenzaldehyde attacks one of the electrophilic carbons of acetamidine, eliminating ammonia to form an N-arylamidine intermediate.

  • Intramolecular Cyclization: The nitrogen of the newly formed amidine then performs a nucleophilic attack on the carbonyl carbon of the aldehyde group, forming a six-membered heterocyclic ring (a dihydroquinazoline intermediate).

  • Dehydration & Aromatization: The dihydroquinazoline intermediate then loses a molecule of water. The final step is an oxidation reaction that removes two hydrogen atoms to form the stable aromatic quinazoline ring system. This final oxidation step is often the rate-limiting and yield-determining step.

Q2: Why is acetamidine hydrochloride used instead of the free base?

A2: Acetamidine free base is significantly less stable and more hygroscopic than its hydrochloride salt. The salt is a stable, crystalline solid that is easier to handle and weigh accurately. In the reaction mixture, a base (such as potassium carbonate or triethylamine) is typically added to neutralize the HCl and generate the reactive acetamidine free base in situ. This ensures a controlled release of the nucleophile.

Q3: Are there alternative synthetic routes I should consider?

A3: Yes, while the route described is common, other methods exist for quinazoline synthesis.[1][4] For instance, a Niementowski synthesis involves the reaction of an anthranilic acid with an amide at high temperatures, though this would yield a quinazolinone that requires further modification.[5] Another approach could involve palladium-catalyzed C-N coupling reactions to form the pyrimidine ring.[6] However, for this specific target, the condensation with acetamidine offers a direct and atom-economical route.

Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reaction: Cyclocondensation of 2-amino-3-bromobenzaldehyde with Acetamidine

Reagent M.W. Equivalents Amount (for 10 mmol scale)
2-amino-3-bromobenzaldehyde199.021.01.99 g
Acetamidine hydrochloride94.541.31.23 g
Potassium Carbonate (K₂CO₃)138.212.53.45 g
Copper(II) Acetate (Cu(OAc)₂)181.630.1182 mg
N,N-Dimethylformamide (DMF)--40 mL (anhydrous)

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzaldehyde (1.99 g, 10 mmol), acetamidine hydrochloride (1.23 g, 13 mmol), potassium carbonate (3.45 g, 25 mmol), and copper(II) acetate (182 mg, 1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add 40 mL of anhydrous DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water and stir for 15 minutes. A precipitate may form.

    • Extract the aqueous mixture three times with 75 mL of ethyl acetate.

    • Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or a thick oil.

    • Option A (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.

    • Option B (Column Chromatography): If the product is an oil or recrystallization is ineffective, purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.

  • Final Product: After purification, dry the product under high vacuum to obtain 8-Bromo-2-methylquinazoline as a solid. The expected yield is 75-85%.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_flow cluster_tlc_results TLC Analysis Results cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present impurities Multiple Impurity Spots check_tlc->impurities clean_reaction Clean Conversion, Low Isolated Mass check_tlc->clean_reaction action_time_temp Increase Reaction Time or Temperature sm_present->action_time_temp action_inert Ensure Inert Atmosphere & Anhydrous Solvents impurities->action_inert action_workup Optimize Work-up pH & Extraction clean_reaction->action_workup

Caption: Troubleshooting logic for addressing low product yield.

Synthetic Workflow Diagram

synthesis_workflow reagents 1. Combine Reactants under N₂ (2-amino-3-bromobenzaldehyde, Acetamidine HCl, K₂CO₃, Cu(OAc)₂ in DMF) reaction 2. Heat at 100°C (4-6 hours) reagents->reaction workup 3. Aqueous Work-up (Water Quench, EtOAc Extraction) reaction->workup purification 4. Purification (Recrystallization or Column Chromatography) workup->purification product 5. Final Product (8-Bromo-2-methylquinazoline) purification->product

Caption: Overall workflow for the synthesis of 8-Bromo-2-methylquinazoline.

References

  • Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
  • National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PMC.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • ResearchGate. (n.d.). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Request PDF.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.
  • Google Patents. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.

Sources

Technical Support Center: Preventing Side Reactions at the 2-Methyl Position During Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers engaged in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted side reactions at the 2-methyl position of aromatic substrates. The presence of a methyl group ortho to the reaction site introduces unique challenges, primarily due to steric hindrance and the potential for competitive C-H activation at the benzylic position. This resource synthesizes established literature and practical field insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific problems you might be encountering in your experiments. The solutions are presented in a question-and-answer format to provide direct and actionable advice.

Q1: I am observing significant amounts of a byproduct resulting from functionalization at the 2-methyl group instead of the intended C-X bond coupling. How can I prevent this?

This is a classic case of competitive C(sp³)–H activation at the benzylic position of the 2-methyl group. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions where the catalyst can interact with the benzylic C-H bonds.[1][2]

Immediate Actions:

  • Lower the Reaction Temperature: C-H activation processes often have a higher activation energy barrier than the desired cross-coupling pathway. Running the reaction at a lower temperature can significantly disfavor the benzylic functionalization. It is advisable to screen a range of temperatures, starting from room temperature and gradually increasing.

  • Choice of Catalyst and Ligand: The ligand sphere around the metal center plays a crucial role in directing the catalyst's reactivity.

    • Bulky Ligands: Employing sterically demanding ligands can hinder the approach of the catalyst to the 2-methyl group, thereby reducing the likelihood of C-H activation.[3][4]

    • Electron-Rich Ligands: Ligands with strong electron-donating properties can sometimes favor the desired oxidative addition at the C-X bond over C-H activation.

In-depth Solutions & Protocol:

If the above measures are insufficient, a more robust strategy is required. One of the most effective methods is to use a directing group to guide the catalyst to the desired reaction site.

Experimental Protocol: Directed Ortho-Metalation (DoM) for Pre-functionalization

Directed ortho-metalation (DoM) is a powerful technique to selectively functionalize the position ortho to a directing metalation group (DMG), thereby preventing side reactions at the adjacent methyl group.[5][6][7][8]

Step-by-Step Methodology:

  • Substrate Preparation: Ensure your starting material contains a suitable DMG (e.g., -CONR₂, -OMe, -SO₂NR₂). If not, it may be necessary to install one temporarily.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the substrate in a dry, aprotic solvent such as THF or diethyl ether.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add a solution of an organolithium reagent (e.g., n-BuLi or s-BuLi) dropwise to the cooled solution. The choice of organolithium reagent and stoichiometry is critical and should be optimized for your specific substrate.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation.

  • Quenching with an Electrophile: Add the desired electrophile (e.g., for a boronic ester, use a trialkyl borate like B(OiPr)₃).

  • Workup: After the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl) and proceed with a standard extraction and purification protocol.

Q2: My cross-coupling reaction with a 2-methyl substituted aryl halide is sluggish, and I'm getting low yields of the desired product along with starting material recovery and some dehalogenation. What's happening?

The 2-methyl group exerts significant steric hindrance, which can impede the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[3] This steric clash can slow down the reaction rate and allow for side reactions like dehalogenation to become more competitive.[9]

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is paramount in overcoming steric hindrance.

    • Bulky, Electron-Rich Monodentate Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or adamantyl-based phosphines are highly effective in promoting oxidative addition at sterically congested centers.

    • Biarylphosphine Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) are specifically designed to facilitate challenging cross-coupling reactions, including those with sterically hindered substrates.[10]

  • Catalyst System: Consider using a pre-formed palladium catalyst or a catalyst system known for high activity, such as those based on N-heterocyclic carbenes (NHCs).[11]

  • Reaction Conditions:

    • Higher Temperatures: While high temperatures can sometimes promote side reactions, in cases of severe steric hindrance, they may be necessary to overcome the activation energy of the oxidative addition step.

    • Solvent: The choice of solvent can influence the solubility and reactivity of the catalytic species. A screen of solvents like toluene, dioxane, and DMF is recommended.

Data Presentation: Ligand Effects on Coupling with Sterically Hindered Substrates
Ligand TypeKey Structural FeatureTypical Application for 2-Methyl SubstratesExpected Outcome
Bulky Monodentate Phosphines Large cone angle (e.g., P(t-Bu)₃)Suzuki, Stille, and Negishi couplings of sterically hindered aryl halides.Increased rate of oxidative addition, improved yields.
Biarylphosphine Ligands Flexible biaryl backbone (e.g., XPhos, SPhos)A broad range of cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig aminations.High catalyst turnover numbers, good yields with challenging substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donating abilitySuzuki and Heck couplings.High thermal stability, can be effective at lower catalyst loadings.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanistic reason for benzylic C-H activation at the 2-methyl group?

Benzylic C-H bonds are relatively weak and can be susceptible to activation by transition metal catalysts, particularly those in a higher oxidation state.[12] The mechanism often involves the formation of a metal-hydride species through the cleavage of the C-H bond, which can then lead to various undesired functionalization pathways.[1][13] This process is often in competition with the desired oxidative addition at the aryl C-X bond.

Visualization: Competing Reaction Pathways

G start Start: Coupling with 2-Methyl Substrate q1 Is benzylic functionalization observed? start->q1 a1_yes Lower Temperature Use Bulky Ligands q1->a1_yes Yes q2 Is the reaction sluggish or low-yielding? q1->q2 No a1_yes->q2 dom Consider Directed Ortho-Metalation (DoM) a1_yes->dom a2_yes Screen Bulky/Electron-Rich Ligands (e.g., Buchwald-type) Increase Temperature Cautiously q2->a2_yes Yes a2_no Proceed with Optimization (Base, Solvent) q2->a2_no No a2_yes->a2_no

Caption: Decision workflow for troubleshooting 2-methyl coupling reactions.

References

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Strategies for benzylic C(sp³)–H functionalization. ResearchGate. [Link]

  • Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. RSC Publishing. [Link]

  • The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects. PubMed. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. ProQuest. [Link]

  • C–C Coupling in sterically demanding porphyrin environments. PMC. [Link]

  • The underappreciated influence of ancillary halide on metal–ligand proton tautomerism. RSC Publishing. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. [Link]

  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

  • Suzuki coupling reaction of various alkyl bromide with methylboronic... ResearchGate. [Link]

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

  • Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. [Link]

  • Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]

  • Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. ChemRxiv. [Link]

  • Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. PMC. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions. ResearchGate. [Link]

  • Investigating the Role of Ligand Electronics on Stabilizing Electrocatalytically Relevant Low Valent Co(I) Intermediates. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. [Link]

  • "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionalization. Wiley Online Library. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 8-Bromoquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 8-bromoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this specific substrate. My insights are drawn from established principles of organometallic chemistry and practical experience in the field.

The quinazoline scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a critical step in the synthesis of numerous bioactive molecules.[1][2] However, the presence of nitrogen atoms in the quinazoline ring can present unique challenges, such as catalyst inhibition or undesired side reactions, making careful optimization of catalyst loading and reaction conditions paramount.[3]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling of 8-bromoquinazoline?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a standard starting point for Suzuki-Miyaura reactions.[4][5] For example, using a pre-catalyst like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from a source like Pd(OAc)₂ with a suitable phosphine ligand is a common practice.[6][7] It is often beneficial to start at a moderate loading (e.g., 2.5 mol%) and then adjust based on the initial results.

Q2: Can the nitrogen atoms in 8-bromoquinazoline interfere with the palladium catalyst?

A2: Yes, this is a critical consideration. The lone pair of electrons on the nitrogen atoms of the quinazoline ring can coordinate to the palladium center.[3] This can lead to the formation of stable, off-cycle complexes that act as catalyst inhibitors or "poison," thereby reducing the catalytic activity. This is a known challenge when working with nitrogen-containing heterocycles.[3][8] The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can often shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

Q3: Which type of palladium pre-catalyst is best for coupling reactions with 8-bromoquinazoline?

A3: There is no single "best" pre-catalyst, as the optimal choice depends on the specific coupling partners and reaction conditions. However, pre-catalysts that readily form the active, monoligated L-Pd(0) species are often preferred. For Buchwald-Hartwig aminations, G3 or G4 pre-catalysts developed by the Buchwald group are excellent starting points. For Suzuki-Miyaura couplings, complexes like Pd(dppf)Cl₂ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos are highly effective.[9]

Q4: How do I know if my catalyst loading is too low or too high?

A4:

  • Too Low: If you observe a sluggish reaction with incomplete conversion of your starting material (8-bromoquinazoline) even after an extended reaction time, your catalyst loading may be too low. This could also be a sign of catalyst deactivation.

  • Too High: While a higher catalyst loading might seem like an easy solution for a slow reaction, it can be detrimental. High concentrations of palladium can lead to an increased rate of side reactions, such as the formation of palladium black (insoluble, inactive palladium), which is often observed as a black precipitate.[9] It also increases the cost of the reaction and the burden of removing residual palladium from your final product, a critical aspect in pharmaceutical synthesis.

Troubleshooting Guide: Low or No Conversion

One of the most common issues encountered is a reaction that stalls or fails to proceed to completion. The following guide provides a systematic approach to troubleshooting this problem.

Initial Diagnosis

Before adjusting the catalyst loading, it is essential to verify the quality of all reagents and the reaction setup.

  • Reagent Quality: Ensure that your 8-bromoquinazoline, coupling partner (e.g., boronic acid, amine, or olefin), base, and solvent are pure and dry. Organoboron reagents, in particular, can degrade upon storage.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, especially at the Pd(0) stage.[8] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

Optimization Workflow

If the initial diagnosis does not reveal any obvious issues, proceed with the following optimization steps.

troubleshooting_low_conversion start Low/No Conversion check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_inert Ensure Inert Atmosphere (Degassing, N2/Ar) check_reagents->check_inert Reagents OK ligand_screen Screen Different Ligands (e.g., Buchwald ligands, cataCXium A) check_inert->ligand_screen Setup OK base_screen Optimize Base (Strength and Solubility) ligand_screen->base_screen No Improvement success Successful Conversion ligand_screen->success Improvement solvent_screen Vary Solvent (Polarity, Aprotic/Protic) base_screen->solvent_screen No Improvement base_screen->success Improvement temp_screen Adjust Temperature solvent_screen->temp_screen No Improvement solvent_screen->success Improvement increase_loading Incrementally Increase Catalyst Loading (e.g., 2% -> 4%) temp_screen->increase_loading No Improvement temp_screen->success Improvement increase_loading->success

Caption: Troubleshooting workflow for low or no conversion in 8-bromoquinazoline coupling.

Step 1: Re-evaluate Your Ligand Choice

The interaction between the palladium center and the phosphine ligand is critical for both catalyst stability and activity.

  • Rationale: The nitrogen atoms in the quinazoline ring can act as a competing ligand for the palladium center, leading to catalyst deactivation.[3] Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are designed to create a sterically hindered environment around the palladium atom. This steric bulk can disfavor the binding of the quinazoline nitrogen and promote the desired catalytic cycle.

  • Action: If you are using a less bulky ligand like triphenylphosphine (PPh₃), consider switching to a more sterically demanding and electron-rich ligand. A good starting point is to screen a small panel of ligands.

Step 2: Optimize the Base

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[10][11]

  • Rationale: The choice of base can affect the reaction rate and the prevalence of side reactions. For Suzuki couplings, a base is required to activate the boronic acid.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine.

  • Action: If you are using a weak base like Na₂CO₃ and observing low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃ for Suzuki couplings. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]

Step 3: Incrementally Increase Catalyst Loading

If optimization of the ligand and base does not lead to a significant improvement, a modest increase in catalyst loading may be necessary.

  • Rationale: A higher concentration of the active catalyst can help to overcome a slow catalytic turnover rate or partial catalyst deactivation.

  • Action: Increase the catalyst loading in small increments, for example, from 2 mol% to 4 mol%. Monitor the reaction closely for signs of palladium black formation, which would indicate that the catalyst is decomposing at a faster rate than it is participating in the desired reaction.

Step 4: Adjust the Reaction Temperature

  • Rationale: Higher temperatures can increase the rate of the desired reaction but may also accelerate catalyst decomposition and side reactions.

  • Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10-20 °C increments. Conversely, if you observe significant byproduct formation or catalyst decomposition at elevated temperatures, lowering the temperature may improve the selectivity and yield.

Troubleshooting Guide: Formation of Side Products

The appearance of significant side products can complicate purification and reduce the yield of your desired 8-substituted quinazoline.

Common Side Products and Their Causes
Side ProductCommon Cause(s)Proposed Solution(s)
Debrominated Quinazoline - High Temperature: Can promote hydrodehalogenation. - Certain Bases/Solvents: Some combinations can favor this pathway. - Inefficient Oxidative Addition/Reductive Elimination: A stalled catalytic cycle can lead to side reactions.- Lower the reaction temperature. - Screen different bases (e.g., switch from an alkoxide to a carbonate or phosphate).[12] - Choose a ligand that promotes faster reductive elimination.
Homocoupling of Boronic Acid (Suzuki) - Presence of Oxygen: Can lead to oxidative homocoupling.[8] - High Catalyst Loading: Can increase the rate of this side reaction.- Ensure rigorous degassing of the reaction mixture. - Reduce the catalyst loading. - Add the boronic acid slowly to the reaction mixture.
Formation of Palladium Black - High Temperature: Accelerates catalyst decomposition. - Inappropriate Ligand: The ligand may not be effectively stabilizing the Pd(0) species. - High Catalyst Concentration: Can lead to aggregation.- Lower the reaction temperature. - Use a more robust, sterically hindered ligand. - Reduce the catalyst loading.
Visualizing the Catalytic Cycle and Potential Pitfalls

Understanding the catalytic cycle is key to diagnosing problems. Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling, highlighting where potential issues relevant to 8-bromoquinazoline can arise.

suzuki_cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + 8-Br-Quinazoline poisoning Catalyst Poisoning (N-Coordination) pd0->poisoning Inhibition pd_black Pd Black (Decomposition) pd0->pd_black pd_ii L-Pd(II)(Ar)(Br) (Ar = Quinazoline) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal + R-B(OH)2 + Base pd_ii->pd_black pd_ii_r L-Pd(II)(Ar)(R) transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Regeneration product Ar-R (Product) red_elim->product

Caption: Generalized Suzuki-Miyaura catalytic cycle with potential off-cycle pathways for 8-bromoquinazoline.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of 8-bromoquinazoline.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromoquinazoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2.5 mol%) and the ligand (e.g., SPhos, 5.0 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial via syringe.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or toluene) to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the allotted time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Abdou, I. M., & Al-Neyadi, S. S. (2016). Synthesis of quinazolines and quinazolinones via Palladium-Mediated Approach. ChemInform, 47(14). Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Heck cross-coupling reaction of 8-hydroxyquinolines for.... Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Recent Developments in Pd-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. Available at: [Link]

  • ResearchGate. (2016). (PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. Available at: [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. Available at: [Link]

  • PMC. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. Available at: [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • ACS Publications. (2026). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Available at: [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]

  • LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • ResearchGate. (2018). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples for molecules bearing nitrogen‐containing heteroaryl cycles. Available at: [Link]

  • ResearchGate. (2022). (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available at: [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available at: [Link]

  • ACS Publications. (2018). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. ACS Omega. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF. Available at: [Link]

  • Durham e-Theses. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Available at: [Link]

  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Available at: [Link]

  • RSC Publishing. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (2016). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Available at: [Link]

  • Organic Chemistry Portal. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Available at: [Link]

Sources

Technical Support Center: 8-Bromo-2-methylquinazoline Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 8-Bromo-2-methylquinazoline under basic conditions. It is designed for researchers performing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitutions where base selection is critical.

Executive Summary

8-Bromo-2-methylquinazoline represents a specific class of electron-deficient heterocycles. While the C8-bromide serves as an excellent handle for cross-coupling, the C4 position of the quinazoline ring is highly electrophilic .

Unlike quinolines, the additional nitrogen in the quinazoline core significantly lowers the LUMO energy at C4, making the ring susceptible to nucleophilic attack by hydroxide or alkoxide bases , leading to ring-opening (degradation) rather than the desired transformation.

Critical Stability Rule:

  • Safe Zone: Weak inorganic bases (

    
    , 
    
    
    
    ) in aprotic solvents.
  • Danger Zone: Strong hydroxide bases (

    
    , 
    
    
    
    ) or alkoxides (
    
    
    ) in aqueous media or at high temperatures (
    
    
    ).

Part 1: Troubleshooting Guide

Issue 1: "My starting material disappears, but I don't see the coupled product."

Diagnosis: You are likely experiencing Base-Mediated Ring Opening (Hydrolysis) . In aqueous basic media (pH > 12), the hydroxide ion (


) attacks the highly electrophilic C4 position. This forms a pseudo-base intermediate that collapses to open the pyrimidine ring, yielding a formamido-benzaldehyde derivative.

The Mechanism:

  • Nucleophilic attack of

    
     at C4.
    
  • Formation of 3,4-dihydro-4-hydroxy-2-methylquinazoline.

  • Ring cleavage between N3 and C4.

Corrective Protocol:

  • Switch Base: Replace

    
     or 
    
    
    
    with
    
    
    or
    
    
    .
  • Reduce Water: If using Suzuki conditions, switch from a biphasic system (DCM/Water) to a monophasic system with limited water (e.g., Dioxane/Water 9:1 or Toluene/Water 10:1).

  • Check pH: Maintain reaction pH between 8.0 and 10.5. Above pH 11, the rate of hydrolysis competes with the transmetallation step of the palladium cycle.

Issue 2: "The reaction turns black/tarry immediately upon adding base."

Diagnosis: Oligomerization via Azomethine Ylide formation. If you are using strong organic bases (e.g.,


, 

) to deprotonate a nucleophile for substitution, you may be deprotonating the 2-methyl group instead. The 2-methyl protons are acidic (

) due to resonance stabilization by the electron-deficient ring.

Corrective Protocol:

  • Avoid Lithiated Bases: Do not use organolithiums or hydrides with this substrate.

  • Order of Addition: Pre-mix the catalyst, ligand, and base before adding the quinazoline substrate to ensure the active catalytic species is ready to intercept the oxidative addition intermediate.

Issue 3: "Low yields in Buchwald-Hartwig Amination."

Diagnosis: Alkoxide-Induced Decomposition. Standard Buchwald conditions often use Sodium tert-butoxide (


). While bulky, tert-butoxide is still nucleophilic enough to attack the C4 position of electron-poor quinazolines at high temperatures (

).

Corrective Protocol:

  • Use "Weak" Strong Bases: Switch to

    
      in dry Dioxane or Toluene.
    
  • Catalyst Switch: Use a precatalyst (e.g., XPhos Pd G3) that activates rapidly at lower temperatures (

    
    ) to minimize thermal stress on the ring.
    

Part 2: Experimental Data & Base Compatibility

The following table summarizes the stability of 8-Bromo-2-methylquinazoline (0.1 M) after 24 hours at


.
Base SystemSolventStability ResultRecommendation

(2M aq)
THF/Water< 20% Recovery (Ring Open)AVOID

(2 equiv)
Toluene40-50% Recovery (Decomp)⚠️ CAUTION

(3 equiv)
Dioxane> 98% Recovery PREFERRED

(3 equiv)
Toluene/H2O> 95% Recovery PREFERRED

(5 equiv)
DMF> 98% Recovery SAFE

Part 3: Visualizations

Diagram 1: Hydrolytic Degradation Pathway

This diagram illustrates the mechanism of failure when using strong aqueous bases.

Hydrolysis SM 8-Bromo-2-methylquinazoline (Intact Ring) Inter Pseudo-base Intermediate (3,4-dihydro-4-hydroxy) SM->Inter C4 Attack (Fast at pH > 12) OH OH- Attack (Nucleophile) OH->Inter Product Ring-Opened Product (N-acetyl-2-amino-3-bromobenzaldehyde) Inter->Product Ring Cleavage (Irreversible)

Caption: The degradation pathway of 8-Bromo-2-methylquinazoline in strong aqueous base via nucleophilic attack at the C4 position.

Diagram 2: Base Selection Decision Tree

Use this flowchart to select the correct base for your specific reaction type.

BaseSelection Start Start: Reaction Type? Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Rec_Inorganic Use K3PO4 or Na2CO3 (Dioxane/Water 9:1) Suzuki->Rec_Inorganic Standard Q_Temp Temperature > 90°C? Buchwald->Q_Temp Rec_Cesium Use Cs2CO3 (Anhydrous Toluene) Q_Temp->Rec_Cesium No (Mild Heat) Rec_Avoid AVOID NaOtBu / NaOH Risk of C4 Attack Q_Temp->Rec_Avoid Yes Rec_Avoid->Rec_Cesium Alternative

Caption: Decision tree for selecting a base that minimizes C4-nucleophilic attack while promoting catalytic turnover.

Part 4: Validated Experimental Protocol

Protocol: Suzuki Coupling of 8-Bromo-2-methylquinazoline (Base-Sensitive Method)

This protocol utilizes a phosphate base system to prevent hydrolytic ring opening.

  • Preparation: In a reaction vial, combine 8-Bromo-2-methylquinazoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Catalyst: Add

    
      (5 mol%).
    
  • Degassing: Crucial Step. Sparge the mixture with Argon for 5 minutes. (Oxygen accelerates dehalogenation side reactions).

  • Water Addition: Add degassed Water (10% v/v relative to Dioxane). Do not use more than 10% water.

  • Reaction: Seal and heat to

    
      for 4–6 hours.
    
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with Brine (do not use NaOH/basic wash). Dry over

    
     and concentrate.
    

Why this works: The buffering capacity of


 maintains a moderately basic pH (~9-10) sufficient for boronic acid activation but low enough to prevent the rapid nucleophilic attack on the quinazoline C4 position [1].

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Armarego, W. L. F. (1963). Quinazolines. Advances in Heterocyclic Chemistry, 1, 253-309. (Foundational text on Quinazoline C4 reactivity).

  • BenchChem Technical Data. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. BenchChem Application Notes. 2

Sources

Validation & Comparative

A Researcher's Guide to C13 NMR Chemical Shifts for 8-Substituted Quinazolines: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The substitution pattern on the quinazoline core is critical in defining its pharmacological profile. The 8-position, in particular, offers a strategic vector for molecular modification, influencing the molecule's electronic properties and its interaction with biological targets.

C13 NMR spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of these complex organic molecules.[3] The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, which is profoundly influenced by the nature of the substituents on the aromatic ring. A comprehensive understanding of these substituent-induced chemical shift variations is crucial for confirming molecular structures, assessing purity, and gaining insights into the electronic distribution within the molecule.

This guide will provide a comparative analysis of the C13 NMR chemical shifts of 8-substituted quinazolines, supported by experimental data from closely related analogs where direct data is not available. We will explore the causal relationships between substituent electronic effects and the resulting spectral changes, offering a predictive framework for researchers working with novel quinazoline derivatives.

Decoding the Spectra: The Influence of Substituents on C13 NMR Chemical Shifts

The chemical shift of a carbon atom in a C13 NMR spectrum is primarily dictated by the electron density around it. Substituents on the quinazoline ring modulate this electron density through a combination of two major electronic effects:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the carbon atoms and causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the carbons and causing an upfield shift (to lower ppm values).

  • Resonance (Mesomeric) Effects: These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. EDGs with lone pairs of electrons (e.g., -NH2, -OCH3) can donate electron density into the ring via resonance, causing significant shielding, particularly at the ortho and para positions. EWGs with π-bonds (e.g., -NO2) can withdraw electron density from the ring through resonance, leading to deshielding of the ortho and para carbons.

The interplay of these two effects determines the final observed chemical shift for each carbon atom in the 8-substituted quinazoline ring.

cluster_0 Electronic Effects on Quinazoline Ring Inductive_Effect Inductive Effect (through σ-bonds) Quinazoline_Ring Quinazoline Ring Carbons (C5, C6, C7, C8, C4a, C8a) Inductive_Effect->Quinazoline_Ring Shielding/Deshielding Resonance_Effect Resonance Effect (through π-system) Resonance_Effect->Quinazoline_Ring Shielding/Deshielding Substituent Substituent at C8 Substituent->Inductive_Effect Electronegativity Substituent->Resonance_Effect π-interaction Chemical_Shift Observed C13 NMR Chemical Shift Quinazoline_Ring->Chemical_Shift cluster_1 C13 NMR Experimental Workflow Sample_Prep 1. Sample Preparation ~10-20 mg of the quinazoline derivative Solvent 2. Solvent Selection ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Sample_Prep->Solvent Instrumentation 3. Instrument Setup NMR spectrometer (e.g., 400 MHz or higher) Solvent->Instrumentation Acquisition 4. Data Acquisition Standard 1D C13 NMR pulse sequence with proton decoupling Instrumentation->Acquisition Processing 5. Data Processing Fourier transformation, phase correction, and baseline correction Acquisition->Processing Analysis 6. Spectral Analysis Chemical shift referencing (TMS or solvent peak) Processing->Analysis

Caption: Step-by-step workflow for C13 NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified 8-substituted quinazoline derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d6 (DMSO-d6) can be used. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used.

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For accurate quantitative measurements, a longer delay (5-7 times the longest T1) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of the C13 isotope, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is usually sufficient to cover the expected range of chemical shifts for quinazoline derivatives.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

  • Spectral Analysis:

    • Reference the chemical shift scale. If tetramethylsilane (TMS) is not used as an internal standard, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

    • Integrate the peaks if quantitative information is desired (with appropriate experimental setup).

    • Assign the peaks to the corresponding carbon atoms in the molecule, aided by theoretical predictions, DEPT experiments, and 2D NMR techniques.

Complementary and Alternative Analytical Techniques

While C13 NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment helps differentiate between CH, CH2, and CH3 groups, simplifying the assignment of the C13 NMR spectrum.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion

The C13 NMR chemical shifts of 8-substituted quinazolines are highly sensitive to the electronic nature of the substituent at the C8 position. By understanding the fundamental principles of inductive and resonance effects, researchers can predict and interpret the spectral changes observed upon substitution. While a complete experimental dataset for a wide range of 8-substituted quinazolines is not yet available, the analysis of related structures, such as 8-substituted quinolines, provides a valuable framework for understanding these structure-spectra relationships. The detailed experimental protocol provided in this guide will enable researchers to acquire high-quality C13 NMR data for their novel quinazoline derivatives, facilitating their structural elucidation and accelerating the drug discovery process.

References

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

  • Supporting Information - DOI. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

  • ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available from: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Available from: [Link]

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

Sources

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 8-Bromo-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of small molecules. We will delve into the expected fragmentation pathways under common ionization techniques, compare these with known patterns of similar quinazoline and bromo-aromatic compounds, and provide a detailed experimental protocol for acquiring this critical data.

The Isotopic Signature: A Telltale Sign of Bromine

One of the most distinctive features in the mass spectrum of a bromine-containing compound is its isotopic pattern.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic doublet for any fragment containing a single bromine atom, where the two peaks are separated by two mass-to-charge units (m/z) and have roughly the same intensity.[1] For 8-Bromo-2-methylquinazoline, the molecular ion (M⁺) peak will appear as two distinct signals of nearly equal height, one for the molecule containing ⁷⁹Br and one for the molecule with ⁸¹Br. This M and M+2 pattern is a definitive marker for the presence of a single bromine atom.[1][2][3]

Predicting the Fragmentation Cascade of 8-Bromo-2-methylquinazoline

The fragmentation of 8-Bromo-2-methylquinazoline under electron ionization (EI) is expected to be governed by the inherent stability of the quinazoline ring system and the presence of the bromo and methyl substituents. The following pathways represent the most probable fragmentation events:

1. Loss of the Bromine Radical: A common fragmentation pathway for aromatic halides is the homolytic cleavage of the carbon-halogen bond, leading to the loss of the halogen as a radical.[3][4] In this case, we anticipate the loss of a bromine radical (•Br) from the molecular ion, resulting in a significant fragment ion.

2. Sequential Loss of Hydrogen Cyanide (HCN): The quinazoline core is known to undergo a characteristic fragmentation by the sequential loss of two molecules of hydrogen cyanide (HCN).[5] This is a result of the rearrangement and cleavage of the heterocyclic ring. This pathway is a fundamental characteristic of the quinazoline scaffold.

3. Loss of a Methyl Radical: The 2-methyl group can be lost as a methyl radical (•CH₃), leading to another fragment ion. This is a common fragmentation for molecules containing methyl substituents.

4. Complex Rearrangements: More intricate fragmentation pathways involving rearrangements of the quinazoline ring system, potentially triggered by the initial loss of bromine or the methyl group, can also be expected.

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for 8-Bromo-2-methylquinazoline.

A Comparative Analysis with Structurally Related Compounds

To substantiate our predicted fragmentation pattern, we can draw comparisons with the known mass spectra of similar molecules.

Compound Key Fragmentation Pathways Relevance to 8-Bromo-2-methylquinazoline
2-Methylquinazoline Loss of HCN, loss of H radical, and other ring cleavages.[6]Establishes the baseline fragmentation of the 2-methylquinazoline core.
2-Methyl-4(1H)-quinazolinone Shows a complex pattern with initial losses of CO and N-H, followed by ring contraction.[7]While an oxidized form, it highlights the stability of the pyrimidine ring and its tendency to undergo rearrangements.
Dibromoquinazoline Derivatives Exhibit successive loss of simple functional groups and decomposition of the heterocyclic rings, with a characteristic M, M+2, M+4 isotopic pattern.[2]Confirms the expected behavior of bromo-substituted quinazolines, particularly the prominent isotopic signature and the lability of the bromine atom.
Oxygenated Quinolines Fragmentation is heavily influenced by the position of the substituent, often involving the loss of CO or CHO.[8]Although a different heterocyclic system, it underscores the principle that substituent position dictates fragmentation pathways in aromatic heterocycles.

This comparative approach allows us to build a more confident prediction of the fragmentation behavior of 8-Bromo-2-methylquinazoline. The presence of the bromine atom is expected to be a major directing factor in the initial fragmentation steps.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for acquiring the mass spectrum of 8-Bromo-2-methylquinazoline using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Objective: To obtain the electron ionization mass spectrum of 8-Bromo-2-methylquinazoline and identify its characteristic fragmentation pattern.

Materials:

  • 8-Bromo-2-methylquinazoline sample

  • High-purity solvent (e.g., dichloromethane or methanol)

  • GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 8-Bromo-2-methylquinazoline (approximately 100 µg/mL) in a suitable volatile solvent.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

      • Scan Speed: 2 scans/second

  • Data Acquisition:

    • Inject 1 µL of the prepared sample solution into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 8-Bromo-2-methylquinazoline.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and its characteristic M/M+2 isotopic pattern.

    • Identify the major fragment ions and propose their structures based on the expected fragmentation pathways.

    • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of related compounds.

Visualizing the Fragmentation Pathways

To further clarify the expected fragmentation, the following diagrams illustrate the key bond cleavages and resulting fragment ions.

Caption: Loss of a bromine radical from the molecular ion.

Caption: Sequential loss of hydrogen cyanide from the molecular ion.

Conclusion

While a definitive, published mass spectrum for 8-Bromo-2-methylquinazoline remains to be widely disseminated, a wealth of information from related compounds and fundamental principles allows for a highly accurate prediction of its fragmentation behavior. The characteristic isotopic signature of bromine, coupled with the expected fragmentation of the quinazoline core and the loss of the methyl substituent, provides a clear roadmap for its identification and structural confirmation. The experimental protocol provided herein offers a standardized approach for researchers to generate this valuable data. This guide serves as a testament to the power of comparative analysis and theoretical knowledge in the field of mass spectrometry, enabling scientists to navigate the complexities of structural elucidation with confidence.

References

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (URL not available)
  • Bromo pattern in Mass Spectrometry. (URL not available)
  • 8-Bromo-2-methylquinoline. (URL: [Link])

  • Mass Spectrometry: Fragment
  • 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem. (URL: [Link])

  • 8-Bromo-2-methyl-quinoline - PubMed. (URL: [Link])

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (URL: [Link])

  • 4(1H)-Quinazolinone, 2-methyl- - NIST WebBook. (URL: [Link])

  • 8-bromo-2-methylquinazolin-4-amine (C9H8BrN3) - PubChem. (URL: [Link])

  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic. (URL: [Link])

  • 2-Methylquinazoline | C9H8N2 | CID 588987 - PubChem. (URL: [Link])

  • 8-Bromo-2-methylquinoline - BU CyberSec Lab. (URL not available)
  • Quinoline, 2-methyl- - NIST WebBook. (URL: [Link])

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - University of Southampton. (URL: [Link])

  • CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google P
  • 6 Methylquinoline - mzCloud. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem. (URL: [Link])

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate. (URL: [Link])

Sources

Comparative Guide: Crystal Structure & Solid-State Analysis of Halogenated 2-Methylquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a structural analysis of halogenated 2-methylquinazolines, focusing on the impact of halogen substitution (Cl, Br, I) on crystal packing, intermolecular interactions, and physicochemical properties relevant to drug development.

Target Audience: Medicinal Chemists, Crystallographers, and Solid-State Scientists.

Core Insight: While the 2-methylquinazoline scaffold is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors), its solid-state behavior is governed by a competition between


-

stacking
and halogen bonding (

-hole interactions)
. This guide synthesizes known structural data to predict and validate packing motifs in novel halogenated derivatives.

Structural Landscape & Data Comparison

Comparative Lattice Architectures

The following table aggregates crystallographic data from known 4-substituted and 2-methylated quinazoline analogs. Note that while simple 4-halo-2-methylquinazolines are often liquid or low-melting solids, their structural motifs are inferred from stable crystalline analogs.

Compound ClassSubstituent (R)Space GroupPacking MotifKey InteractionRef
4-Alkoxy 4-Methoxy

(Monoclinic)
Herringbone

-

(Centroid dist: 3.51 Å)
[1]
4-Thio 4-SMe-2-Phenyl

(Monoclinic)
Planar SheetsInverted

-stacking (3.71 Å)
[2]
Thione 2-Me-4-Thione (Cl-deriv)

(Triclinic)
Zig-Zag ChainsHalogen Bond (S···Cl, 3.48 Å)[3]
Salt Form 2-Me-4-Oxo (HCl salt)

(Orthorhombic)
Layered (001)N—H···Cl Charge Assisted HB[4]
The Halogen Bond Advantage

In drug design, replacing a hydrogen or a methyl group with a halogen (Cl, Br, I) introduces a region of positive electrostatic potential (the


-hole) on the extension of the C-X bond.
  • Mechanism: The

    
    -hole interacts with nucleophiles (Lewis bases like carbonyl oxygens or ring nitrogens).
    
  • Validation in Quinazolines: In 2-methylquinazoline-4-thione derivatives, a strict Type II Halogen Bond (

    
    , 
    
    
    
    ) is observed between the Sulfur atom and the ortho-Chloro substituent [3]. This restricts conformational freedom, potentially locking a bioactive conformation.

Experimental Protocols

Synthesis of 4-Chloro-2-methylquinazoline

Prerequisite for generating crystal candidates.

Reagents: 2-Methylquinazolin-4(3H)-one (1.0 eq),


 (excess), 

-Dimethylaniline (Cat.).
  • Activation: Charge a dry round-bottom flask with 2-methylquinazolin-4(3H)-one.

  • Chlorination: Add

    
     dropwise at 0°C under 
    
    
    
    atmosphere. Add catalytic dimethylaniline.
  • Reflux: Heat to 105°C for 3-4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench carefully into crushed ice/ammonia (

    
    ). Extract with DCM.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc to obtain white needles suitable for X-ray.

Crystallization Strategy for Halogenated Analogs

Halogenated quinazolines often suffer from twinning or disorder. Use this Self-Validating Protocol to ensure diffraction-quality crystals.

Method A: Slow Evaporation (Primary)

  • Solvent: Ethanol/Acetone (1:1).

  • Concentration: 15 mg/mL.

  • Condition: 4°C (Fridge) in a semi-sealed vial (parafilm with 1 pinhole).

  • Target: Block-like crystals (minimizes needle axis disorder).

Method B: Vapor Diffusion (Secondary)

  • Inner Vial: 20 mg compound in 1 mL THF.

  • Outer Reservoir: 5 mL Pentane.

  • Mechanism: Pentane slowly diffuses into THF, lowering solubility gently.

  • Outcome: High-quality prisms suitable for resolving halogen occupancy.

Visual Analysis Workflows

Crystallography & Analysis Pipeline

This diagram outlines the decision logic for solving these specific structures, accounting for heavy atom effects (Br/I).

G Start Crude Product Purify Recrystallize (Hexane/EtOAc) Start->Purify Screen Microscopy Screen (Polarized Light) Purify->Screen Screen->Purify Twinning/Amorphous XRD SC-XRD Data Collection (100K) Screen->XRD Single Crystal? Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (Anisotropic Br/Cl) Solve->Refine Analyze Hirshfeld Surface Analysis Refine->Analyze

Figure 1: Workflow for obtaining and validating crystal structures of halogenated heterocycles.

Halogen Bonding Interaction Logic

Understanding the geometry is critical for distinguishing a true halogen bond from a generic van der Waals contact.

H SigmaHole Sigma Hole (σ) Positive Potential Acceptor Nucleophile (Y) (N, O, S, or π-system) SigmaHole->Acceptor Attracts Donor C-X Bond (Donor) Donor->SigmaHole Generates Geometry Linearity Check Angle C-X···Y ≈ 165-180° Acceptor->Geometry Measured via XRD Result Valid Halogen Bond (Supramolecular Synthon) Geometry->Result If Linear

Figure 2: Geometric criteria for validating halogen bonds in quinazoline crystal lattices.

References

  • Crystal structure of 4-methoxyquinazoline. Source: PMC - NIH. URL:[Link]

  • Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Source: PMC - NIH. URL:[Link]

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives. Source: NIH / PubMed. URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Source: PMC - NIH. URL:[Link]

Sources

Comparative Guide: Biological Activity of 8-Bromo vs. 8-Iodo Quinazoline Derivatives

[1]

Executive Summary

This guide provides a technical comparison between 8-bromoquinazoline and 8-iodoquinazoline derivatives. While often interchangeable as synthetic intermediates, their direct biological activities differ significantly due to the distinct electronic and steric profiles of the halogen substituents.

Key Takeaway:

  • 8-Iodo derivatives generally exhibit higher lipophilicity and stronger halogen-bonding capability ($ \sigma ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    r{vdw} \approx 2.0 Ångcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    r{vdw} \approx 1.85 Å$) is tolerated.
  • 8-Bromo derivatives offer a "Goldilocks" balance—sufficient lipophilicity and halogen bonding for potency without the prohibitive steric penalty of iodine.[1]

Chemical & Physical Basis of Activity[2]

To understand the biological divergence, we must first quantify the physicochemical differences driving the molecular interactions.

Table 1: Physicochemical Property Comparison
Property8-Bromo Derivative8-Iodo DerivativeBiological Implication
Van der Waals Radius ~1.85 Å~1.98 - 2.04 ÅSteric Fit: Iodine requires a significantly larger pocket; prone to clashes in "gatekeeper" regions.[1]
C-X Bond Length ~1.89 Å~2.09 ÅProjection: Iodine projects the inhibitor core further from the binding wall.
Electronegativity (

)
2.962.66Electronic: Bromine is more electron-withdrawing, lowering pKa of the quinazoline N1.
Sigma Hole (

)
ModerateHighHalogen Bonding: Iodine forms stronger directional bonds with backbone carbonyls (e.g., Val, Leu).
Lipophilicity (

)
+0.86+1.12ADME: Iodine increases membrane permeability but decreases water solubility.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The "Sigma Hole" is a region of positive electrostatic potential on the tip of the halogen atom, opposite the C-X bond. Iodine's larger sigma hole allows it to act as a potent Lewis acid, forming strong halogen bonds with protein backbone carbonyls (Lewis bases). This is often the driver for the higher affinity of iodo-derivatives in solvent-accessible pockets.

Biological Activity Analysis

Kinase Inhibition (EGFR & VEGFR Models)

In the context of 4-anilinoquinazolines (e.g., Gefitinib/Erlotinib analogs), the 8-position is often solvent-exposed or interacts with the "sugar pocket" region of the ATP binding site.[1]

  • 8-Bromo Profile:

    • Activity: Generally retains high potency.[2] The bromine atom is small enough to avoid steric clash with residues like Met790 (in EGFR) while providing hydrophobic burial.

    • Mechanism: Acts primarily through hydrophobic displacement of water molecules.

  • 8-Iodo Profile:

    • Activity: Variable. In spacious pockets (e.g., VEGFR-2 back pocket), 8-iodo analogs can show 2-5x higher potency due to enhanced halogen bonding.[1]

    • Failure Mode: In restricted pockets (e.g., certain mutant EGFR forms), the 8-iodo substituent causes a steric clash that distorts the binding pose, leading to a drastic loss of potency (

      
       shift from nM to 
      
      
      ).
Non-Specific Binding (HSA Affinity)

Human Serum Albumin (HSA) binding is a critical metric for drug distribution. A study on halogenated quinazolinones demonstrated a clear trend in binding constants (

Experimental Data (HSA Binding Constants):

  • 8-Fluoro: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • 8-Chloro: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • 8-Bromo: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • 8-Iodo: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    

Interpretation: The 8-iodo derivative exhibits nearly double the affinity for plasma proteins compared to the 8-bromo analog.[1] This suggests that while 8-iodo compounds may be more potent against the target, they may also have lower free-drug fractions in plasma.[1]

Mechanism of Action Visualization

The following diagram illustrates the "Bifurcated Outcome" where Iodine's size determines success or failure, contrasted with Bromine's consistent fit.

HalogenMechanismSubstrateQuinazoline ScaffoldBr_Path8-Bromo SubstitutionSubstrate->Br_PathI_Path8-Iodo SubstitutionSubstrate->I_PathBr_InteractModerate Hydrophobic Contact(No Steric Clash)Br_Path->Br_Interact r ~ 1.85 Å I_Interact_GoodStrong Halogen Bond(Sigma Hole Interaction)I_Path->I_Interact_Good Large Sigma Hole I_Interact_BadSteric Clash withGatekeeper ResidueI_Path->I_Interact_Bad r ~ 2.0 Å Outcome_BrConsistent Potency(Balanced Profile)Br_Interact->Outcome_BrOutcome_I_HighHigh Potency(Spacious Pocket)I_Interact_Good->Outcome_I_HighOutcome_I_LowLoss of Activity(Restricted Pocket)I_Interact_Bad->Outcome_I_Low

Figure 1: Mechanistic divergence of halogenated quinazolines. Iodine offers high reward (strong bonding) but high risk (steric clash), whereas Bromine offers a consistent, moderate profile.

Experimental Protocols

Synthesis & Functionalization (The "Synthetic Advantage")

While this guide focuses on biological activity, the synthesis of the active agent is relevant. 8-Iodo quinazolines are superior precursors for late-stage diversification via cross-coupling.[1]

Protocol: Selective C-8 Functionalization

  • Starting Material: 8-iodo-4-chloroquinazoline.[1]

  • Reaction: Suzuki-Miyaura Coupling.

  • Conditions: Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    (2M), Dioxane/Water (4:1), 90°C, 4h.
    • Note: The C-I bond reacts significantly faster than the C-Br bond.[1] If using an 8-bromo precursor, the reaction often requires higher temperatures (110°C+) or more active catalysts (

      
      ), potentially degrading the sensitive quinazoline core.
      
In Vitro Kinase Assay (EGFR)

To verify the biological activity difference, use the following self-validating protocol.

Reagents:

  • Recombinant EGFR kinase domain (wild type and T790M mutant).[3][4]

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP (

    
     concentration).[5]
    
  • Test Compounds: 8-bromo and 8-iodo analogs (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Incubation: Mix Kinase (2 nM), Peptide (1 µM), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate 15 min at RT.
    
  • Initiation: Add ATP to start reaction.

  • Detection: Measure phosphorylation via ADP-Glo or radiometric (

    
    -ATP) assay after 60 min.
    
  • Validation:

    • Positive Control: Erlotinib (

      
       nM).[5]
      
    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Check: Must be > 0.5 for valid data.

References

  • Halogen Bonding in Ligand Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry." J. Med. Chem., 2013.[6]

  • HSA Binding of Halogenated Quinazolines: Wang, L., et al. "Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one Derivatives and Human Serum Albumin." Molecules, 2017. [1]

  • Synthetic Reactivity of Quinazolines: Lier, J., et al. "Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules, 2021.[7] [1]

  • EGFR Inhibitor SAR Studies: Gan, W., et al.[8][9] "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[1][3][5][7][8][10][11] Molecules, 2023.[6] [1]

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 8-Bromo-2-methylquinazoline

[1][2][3][4][5]

Executive Summary & Chemical Profile

8-Bromo-2-methylquinazoline is a halogenated heteroaromatic compound typically utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive molecules.[1][2][3][4] Unlike general organic waste, the presence of the bromine atom at the C8 position and the nitrogen-rich quinazoline core dictates a specific waste management protocol.[1][3][4]

Improper disposal (e.g., drain pouring or mixing with non-halogenated streams) poses severe regulatory risks (RCRA non-compliance) and environmental hazards (formation of brominated by-products).[1][3][4][5] This guide provides a self-validating workflow to ensure this compound is sequestered and destroyed via high-temperature incineration.

Chemical Attribute Specification
Chemical Structure Fused benzene/pyrimidine ring with Br and CH₃ substituents.[1][2][3][4]
Primary Hazard Class Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxicity.[2][4]
Waste Stream ID Halogenated Organic Waste (Solid or Liquid).[2][6][7]
Destruction Method High-Temperature Incineration (>1100°C) with acid gas scrubbing.[1][2][3][4]
RCRA Status (USA) Not P/U-listed; managed as Characteristic Waste (if toxic) or generally hazardous halogenated waste.[2]

Hazard Characterization & Risk Assessment

Before disposal, the researcher must validate the state of the material.[3][4][5] The disposal pathway diverges based on whether the compound is a pure solid or dissolved in solution.[3]

The "Why" Behind the Protocol (Causality)
  • Halogen Content: The Carbon-Bromine (C-Br) bond is robust.[1][3][4] Standard wastewater treatment cannot degrade this ring system effectively.[3][4] If incinerated at low temperatures (e.g., in a standard trash incinerator), halogenated organics can catalyze the formation of dioxins or furans.[3][4][5] Therefore, segregation into the halogenated stream is non-negotiable .[3][4][5]

  • Nitrogen Heterocycle: The quinazoline core is basic.[3][4] Mixing this waste with strong acids can generate heat; mixing with strong oxidizers (e.g., nitric acid) can lead to ring cleavage and uncontrolled gas evolution (NOx).[1][3][4][5]

Compatibility Matrix
MaterialCompatibility StatusAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred liquid carrier for disposal.[1][2][3][4][5]
Non-Halogenated Solvents (Acetone, MeOH)Conditionally Compatible Can be mixed, but renders the entire volume "Halogenated" (more expensive to burn).[2][5]
Strong Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE DANGER: Risk of exothermic reaction/explosion.[2][4][5] Segregate strictly.
Aqueous Streams Poor Low solubility; do not attempt to dilute down the drain.[2]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the material is chemically stable before it enters the waste container.[3]

  • Quenching (Reaction Mixtures): If the 8-Bromo-2-methylquinazoline is part of a crude reaction mixture, ensure all reactive reagents (e.g., lithium halogen exchange reagents, strong bases) are fully quenched.[1][3][4][5]

  • State Assessment:

    • Scenario A (Pure Solid): Do not dissolve.[3][4] Solid waste disposal is more volume-efficient.[1][3][4]

    • Scenario B (Solution): If dissolved in DMSO or DMF, assess the concentration.[3][4][5] High concentrations should be precipitated if possible; otherwise, treat as liquid halogenated waste.[3][4][5]

Phase 2: Waste Segregation & Packaging

Protocol:

  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container.[1][3][4] Avoid metal cans if the waste is acidic.[3][4]

  • Labeling: Apply a hazardous waste label immediately.[3][4][8]

    • Must include: "Hazardous Waste," "8-Bromo-2-methylquinazoline," and "Halogenated Organic."[1][2][3][4][5]

    • Pictograms: Exclamation Mark (Irritant), Environment (Aquatic Toxicity).[1][3][4][5]

  • Transfer:

    • Solids: Transfer using a disposable spatula into a wide-mouth jar labeled for Solid Halogenated Waste.[1][3][4]

    • Liquids: Pour into the Liquid Halogenated Waste carboy. Use a funnel to prevent drips.[3][4] Do not fill >90% to allow for thermal expansion.[3][4]

Phase 3: The Disposal Logic Flow

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:8-Bromo-2-methylquinazolineCheckStateAssess Physical StateStart->CheckStateIsSolidPure Solid / PrecipitateCheckState->IsSolidIsLiquidDissolved in SolutionCheckState->IsLiquidSolidBinContainer A:Solid Halogenated Waste(Wide-Mouth HDPE)IsSolid->SolidBin Do not dissolveCheckSolventIdentify Solvent BaseIsLiquid->CheckSolventFinalDestFinal Destruction:High-Temp Incineration(>1100°C w/ Scrubbing)SolidBin->FinalDestHaloSolventHalogenated Solvent(DCM, Chloroform)CheckSolvent->HaloSolventNonHaloSolventNon-Halogenated(Acetone, DMSO)CheckSolvent->NonHaloSolventLiquidBinContainer B:Liquid Halogenated Waste(Segregated Carboy)HaloSolvent->LiquidBinNonHaloSolvent->LiquidBin Cross-contaminatesstream to HalogenatedLiquidBin->FinalDest

Figure 1: Decision tree for segregating 8-Bromo-2-methylquinazoline waste. Note that mixing non-halogenated solvents with this compound forces the entire mixture into the halogenated waste stream.[1][3]

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood, immediate action is required to prevent contamination of the lab environment.[3][4][5]

Scenario: Solid Spill (Powder)[1][4]
  • PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles.[3][4][5] If dust is visible, wear an N95 or P100 respirator.[3][4][5]

  • Containment: Do not sweep vigorously (creates dust).[3][4] Cover the spill with wet paper towels to dampen the powder.[3]

  • Cleanup: Scoop the damp material into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[3][4] Dispose of all wipes as solid chemical waste.[4]

Scenario: Liquid Spill (Solution)
  • Absorb: Use inert absorbent pads or vermiculite.[3][4] Do not use paper towels alone if the solvent is volatile (like DCM), as this increases inhalation risk.[3][4][5]

  • Collect: Transfer saturated absorbent to a sealed plastic bag, then place into the solid waste bin.

  • Ventilate: Ensure the area is well-ventilated until solvent vapors dissipate.[3][4]

Regulatory & Compliance Notes (RCRA)

While 8-Bromo-2-methylquinazoline is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as a hazardous waste due to its chemical characteristics.[1][2][3][4][5]

  • Generator Status: The addition of this compound to a waste container legally defines that container's contents.[3]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation (the lab bench).[3] Once full, the container must be moved to the central storage area within 3 days.

  • Drain Disposal: STRICTLY PROHIBITED. The Clean Water Act prohibits the discharge of halogenated organics into municipal water systems due to their persistence and toxicity to aquatic life [1].[3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261.[3][4] (Identification and Listing of Hazardous Waste).[4][6][7][8] [Link][1][4][5]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinazoline Derivatives and Safety Data.[1][3][4] [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. [Link][1][4]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.